1H-Pyrrolo[2,3-b]pyridine 7-oxide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-5-1-2-6-3-4-8-7(6)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRAFCMCYLLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314807 | |
| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-24-9 | |
| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine 7-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[2,3-b]pyridine 7-oxide, also widely known as 7-azaindole N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, a privileged scaffold in numerous biologically active molecules, the N-oxide variant presents unique chemical properties and reactivity that make it a valuable intermediate and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Furthermore, it explores the role of the 7-azaindole scaffold, for which the N-oxide is a key synthetic precursor, in the inhibition of critical signaling pathways relevant to drug development, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway.
Core Chemical Properties
This compound is a solid, white to light brown crystalline powder. Its fundamental chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 141.0 to 145.0 °C | |
| Purity | >95.0% (GC) | |
| CAS Number | 55052-24-9 | [1][3] |
Table 2: Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyrrolo[2,3-b]pyridine core are expected to show distinct signals. The presence of the N-oxide is likely to induce downfield shifts of the protons on the pyridine ring compared to the parent 7-azaindole. |
| ¹³C NMR | Nine distinct carbon signals are anticipated. The carbons of the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the N-oxide group. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 134 is expected. A characteristic fragmentation pattern for N-oxides involves the loss of an oxygen atom, which would result in a significant peak at m/z 118, corresponding to the 7-azaindole cation. |
Synthesis and Reactivity
Synthesis
The primary synthetic route to this compound involves the direct N-oxidation of 7-azaindole.
A general procedure for the N-oxidation of 7-azaindole involves its reaction with an oxidizing agent in a suitable organic solvent. A common and effective method utilizes hydrogen peroxide.[4]
Materials:
-
7-azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Hydrogen peroxide (30% aqueous solution)
-
Organic solvent (e.g., tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether)[4]
Procedure:
-
Dissolve 7-azaindole in the chosen organic solvent in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the solution to a temperature between 5-15 °C.[4]
-
Slowly add hydrogen peroxide to the cooled solution. The molar ratio of 7-azaindole to hydrogen peroxide is typically in the range of 1:1.1 to 1:2.[4]
-
Maintain the reaction mixture at 5-15 °C with continuous stirring for a period of 2 to 5 hours.[4]
-
Upon completion of the reaction, the product, this compound, can be isolated and purified using standard techniques such as crystallization or chromatography.
Figure 1: Synthetic workflow for the N-oxidation of 7-azaindole.
Reactivity
The N-oxide functionality significantly influences the reactivity of the 7-azaindole scaffold, particularly the pyridine ring. It serves as a valuable handle for further functionalization.
-
Activation of the Pyridine Ring: The N-oxide group activates the pyridine ring, making it more susceptible to nucleophilic substitution, especially at the C4 position. This reactivity is exploited in the synthesis of 4-substituted 7-azaindole derivatives.[4]
-
Ligand in Catalysis: this compound can act as a ligand in metal-catalyzed reactions. For instance, it has been shown to be an effective promoter in copper-catalyzed N-arylation of azoles in Ullmann-type couplings.[5]
Role in Drug Development and Signaling Pathways
The 7-azaindole scaffold is a well-established "privileged fragment" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] The pyridine nitrogen and the pyrrole NH group can form bidentate hydrogen bonds with the hinge region of many kinases, mimicking the binding of adenine in ATP.[6] this compound is a key intermediate in the synthesis of many of these kinase inhibitors.
Inhibition of the FGFR4 Signaling Pathway
One of the key signaling pathways targeted by 7-azaindole derivatives is the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway. Aberrant activation of this pathway is implicated in the progression of various cancers, including hepatocellular carcinoma.[7][8]
The FGFR4 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF), such as FGF19, to the FGFR4 receptor, a process facilitated by the co-receptor Klotho Beta (KLB). This binding event leads to the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. The phosphorylated receptor then recruits and phosphorylates adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[9]
7-azaindole-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and thereby blocking the entire downstream signaling cascade.
Figure 2: Inhibition of the FGFR4 signaling pathway by 7-azaindole derivatives.
Conclusion
This compound is a compound with significant synthetic utility and potential biological relevance. Its chemical properties, particularly the reactivity conferred by the N-oxide group, make it a valuable building block for the synthesis of complex heterocyclic molecules. The established role of its parent scaffold, 7-azaindole, in the development of potent and selective kinase inhibitors, underscores the importance of the N-oxide as a key intermediate in the discovery of novel therapeutics targeting aberrant cell signaling in diseases such as cancer. Further exploration of the direct biological activities of this compound and its derivatives may unveil new avenues for drug development.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate | C7H6N2O | CID 324215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
7-Azaindole N-oxide: A Technical Guide for Researchers
Introduction: 7-Azaindole N-oxide, a heterocyclic compound, is a pivotal building block in medicinal chemistry and a functional molecule in organic synthesis. As a derivative of 7-azaindole, it retains the bioisosteric properties relative to indole, making it a valuable scaffold in drug discovery. The introduction of the N-oxide functional group modifies the electronic properties of the parent molecule, enhancing its utility as a ligand in catalysis and enabling unique chemical transformations. This guide provides an in-depth overview of its chemical identity, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
7-Azaindole N-oxide is chemically known as 1H-Pyrrolo[2,3-b]pyridine 7-oxide. It is commercially available in both anhydrous and hemihydrate forms, which are distinguished by different CAS numbers.
| Property | Data (7-Azaindole N-oxide) | Data (7-Azaindole N-oxide hemihydrate) |
| CAS Number | 55052-24-9[1][2] | 1202864-61-6 |
| Molecular Formula | C₇H₆N₂O[1] | C₇H₆N₂O · 0.5H₂O |
| Molecular Weight | 134.14 g/mol [1] | 143.14 g/mol |
| Appearance | Solid | White to off-white powder |
| Melting Point | Not specified | 102-118 °C[3] |
| SMILES String | [O-][n+]1cccc2cc[nH]c12 | O.[O-][n+]1cccc2cc[nH]c12.[O-][n+]3cccc4cc[nH]c34 |
| IUPAC Name | This compound[1] | 1H-pyrrolo[2,3-b]pyridine, 7-oxide, hemihydrate |
Synthesis of 7-Azaindole N-oxide
The most common method for the synthesis of 7-azaindole N-oxide is the direct oxidation of 7-azaindole.
Experimental Protocol: N-Oxidation of 7-Azaindole
This protocol is based on general procedures for the N-oxidation of pyridine-containing heterocycles.[4]
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (30% aqueous solution)
-
An organic solvent such as Tetrahydrofuran (THF), Ethylene glycol monomethyl ether (EGME), or Propylene glycol monomethyl ether.[4]
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography equipment).
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in the chosen organic solvent.
-
Reaction Initiation: Cool the solution in an ice bath to between 5-15 °C.[4]
-
Addition of Oxidant: Slowly add hydrogen peroxide (1.1 to 2.0 equivalents) to the stirred solution, maintaining the temperature within the specified range.[4]
-
Reaction Monitoring: Allow the reaction to stir at 5-15 °C for 2-5 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 7-azaindole N-oxide.
Caption: Workflow for the synthesis of 7-azaindole N-oxide.
Applications in Research and Development
Ligand in Catalysis
7-Azaindole N-oxide serves as an effective ligand in transition metal-catalyzed reactions. Its N-oxide moiety can coordinate to metal centers, modulating their reactivity and selectivity. A notable application is in copper-catalyzed N-arylation reactions (a type of Chan-Evans-Lam coupling), where it promotes the formation of C-N bonds under mild conditions.
Caption: Catalytic cycle for Cu-catalyzed N-arylation using 7-AINO.
Scaffold for Kinase Inhibitors
The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. It acts as an excellent hinge-binding motif, mimicking the adenine portion of ATP. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, forming two critical hydrogen bonds with the kinase hinge region. While 7-azaindole N-oxide itself is not typically the final active pharmaceutical ingredient, its derivatives are extensively explored as potent and selective kinase inhibitors.
The table below summarizes the activity of selected 7-azaindole derivatives against various protein kinases.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference Cell Line / Assay |
| 8l | Haspin | 14 | In vitro kinase assay |
| 8g | CDK9/CyclinT | 130 | In vitro kinase assay |
| Haspin | 230 | In vitro kinase assay | |
| 8h | CDK9/CyclinT | 460 | In vitro kinase assay |
| Haspin | 1100 | In vitro kinase assay | |
| 7-AID | DDX3 (Helicase) | 12,690 | MDA MB-231 cells (MTT) |
| 14,120 | MCF-7 cells (MTT) | ||
| 16,960 | HeLa cells (MTT) |
Note: Data is for derivatives of 7-azaindole, not 7-azaindole N-oxide itself. Compound IDs are as reported in the cited literature.
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of 7-azaindole derivatives are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 7-azaindole derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion: 7-Azaindole N-oxide is a versatile and valuable compound for chemical and pharmaceutical research. Its straightforward synthesis and unique electronic properties make it an important precursor for complex molecular architectures and a useful ligand in modern organic synthesis. For drug development professionals, the 7-azaindole scaffold, accessed and modified via its N-oxide, continues to be a highly fruitful starting point for the design of potent and selective inhibitors targeting key cellular pathways.
References
Spectroscopic Profile of 1H-Pyrrolo[2,3-b]pyridine 7-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrrolo[2,3-b]pyridine 7-oxide, a key heterocyclic compound in medicinal chemistry and materials science. This document collates available spectroscopic information, presents detailed experimental protocols for its characterization, and includes visualizations to aid in understanding the analytical workflow.
Introduction
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in numerous biologically active molecules. Its N-oxide derivative, this compound (also known as 7-azaindole N-oxide), serves as a crucial intermediate in the synthesis of more complex derivatives and exhibits unique electronic properties. Accurate and comprehensive spectroscopic data are paramount for the unambiguous identification and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information has been compiled from various sources and is presented for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| H-1 | ~11.0 - 12.0 | br s | - | DMSO-d₆ |
| H-6 | ~8.20 | d | ~6.0 | DMSO-d₆ |
| H-4 | ~7.80 | d | ~8.0 | DMSO-d₆ |
| H-2 | ~7.60 | d | ~3.5 | DMSO-d₆ |
| H-5 | ~7.10 | dd | ~8.0, 6.0 | DMSO-d₆ |
| H-3 | ~6.50 | d | ~3.5 | DMSO-d₆ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for H-1 is characteristic of the pyrrole N-H proton.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | Solvent |
| C-7a | ~148.0 | DMSO-d₆ |
| C-6 | ~138.0 | DMSO-d₆ |
| C-2 | ~127.0 | DMSO-d₆ |
| C-3a | ~125.0 | DMSO-d₆ |
| C-4 | ~120.0 | DMSO-d₆ |
| C-5 | ~118.0 | DMSO-d₆ |
| C-3 | ~101.0 | DMSO-d₆ |
Note: Assignments are based on analogous structures and predictive models.
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C, C=N Stretch (Aromatic Rings) | 1400 - 1600 | Strong |
| N-O Stretch | 1200 - 1300 | Strong |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Ionization Mode |
| [M+H]⁺ | 135.0558 | ESI+ |
| [M-H]⁻ | 133.0402 | ESI- |
Note: Expected m/z values are for the monoisotopic mass.
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| ~290 | Not Reported | Methanol |
| ~250 | Not Reported | Methanol |
| ~220 | Not Reported | Methanol |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).
-
Chromatography (optional but recommended):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
-
Mass Spectrometry Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge ratio (m/z) of the molecular ions and any significant fragments.
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., methanol or ethanol). This solution is then diluted to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Acquisition:
-
Wavelength Range: 200 - 400 nm.
-
Blank: The pure solvent is used as a blank.
-
-
Data Processing: The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are identified.
Visualized Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for their own analytical work and to consult the primary literature for more specific applications and advanced characterization techniques.
An In-depth Technical Guide to 7-Azaindole N-oxide: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, recognized for their significant roles in the development of therapeutic agents, particularly as kinase inhibitors.[1][2][3][4] The introduction of an N-oxide functionality to the 7-azaindole core modifies its electronic properties, reactivity, and potential biological activity, making 7-azaindole N-oxide a key intermediate in the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 7-azaindole N-oxide, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-azaindole N-oxide is essential for its application in synthesis and drug design. The available data is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O | [5] |
| Molecular Weight | 134.14 g/mol | [5] |
| Melting Point | 102-118 °C | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in chloroform, DMSO, and methanol | N/A |
| pKa (Predicted) | 12.68 | N/A |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-oxidation of the pyridine ring in 7-azaindole is expected to induce significant downfield shifts of the adjacent protons and carbons in the NMR spectra due to the electron-withdrawing nature of the N-oxide group.
Infrared (IR) Spectroscopy: The IR spectrum of 7-azaindole N-oxide is expected to show characteristic absorption bands corresponding to N-H stretching of the pyrrole ring, C-H stretching of the aromatic rings, and the N-O stretching vibration, which is typically observed in the 1200-1300 cm⁻¹ region for aromatic N-oxides.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 7-azaindole in methanol exhibits absorption maxima that are influenced by the electronic transitions within the bicyclic aromatic system.[1][6] N-oxidation is expected to alter the wavelength and intensity of these absorptions.
Mass Spectrometry (MS): The mass spectrum of 7-azaindole N-oxide is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]), which can be a diagnostic peak in the mass spectrum.[7][8]
Synthesis and Reactivity
The synthesis of 7-azaindole N-oxide is a key step in the preparation of various functionalized 7-azaindole derivatives.
Synthesis of 7-Azaindole N-oxide
A common method for the synthesis of 7-azaindole N-oxide involves the oxidation of 7-azaindole using an oxidizing agent such as hydrogen peroxide.[9]
Experimental Protocol: Synthesis of 7-Azaindole N-oxide
-
Materials: 7-azaindole, hydrogen peroxide, organic solvent (e.g., THF, EGME, or propylene glycol monomethyl ether).[9]
-
Procedure:
-
Dissolve 7-azaindole in the chosen organic solvent.[9]
-
Add hydrogen peroxide to the solution. The molar ratio of 7-azaindole to hydrogen peroxide is typically in the range of 1:1.1 to 1:2.[9]
-
Maintain the reaction temperature between 5-15 °C.[9]
-
Allow the reaction to proceed for 2-5 hours.[9]
-
Upon completion, the product, N-oxide-7-azaindole, can be isolated using standard work-up procedures.
-
Reactivity of 7-Azaindole N-oxide
7-Azaindole N-oxide serves as a versatile intermediate for the functionalization of the pyridine ring, particularly at the 4-position.
Reaction with Phosphorus Oxychloride (POCl₃): A notable reaction of 7-azaindole N-oxide is its conversion to 4-chloro-7-azaindole upon treatment with phosphorus oxychloride. This reaction is often catalyzed by an amine base such as diisopropylethylamine (DIPEA).[9][10]
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole
-
Materials: N-oxide-7-azaindole, acetonitrile, phosphorus oxychloride (POCl₃), diisopropylethylamine (DIPEA).[9]
-
Procedure:
-
Mix N-oxide-7-azaindole with acetonitrile.[9]
-
Add POCl₃ to the mixture.[9]
-
Heat the reaction to 80-100 °C for 20-60 minutes.[9]
-
Add DIPEA as a catalyst and continue the reaction at 80-100 °C for 2-8 hours.[9]
-
After completion, remove acetonitrile and excess POCl₃.[9]
-
Add water at a low temperature (-5 to 0 °C).[9]
-
Adjust the pH to 8.5-9.5 to precipitate the product, 4-chloro-7-azaindole.[9]
-
Role in Medicinal Chemistry and Drug Development
The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole N-H acts as a hydrogen bond donor, mimicking the interaction of ATP with the kinase hinge region.[3][4] 7-Azaindole N-oxide is a crucial intermediate in the synthesis of a variety of substituted 7-azaindole derivatives that are explored as potential kinase inhibitors and other therapeutic agents.[2][11] The N-oxide functionality can be leveraged to introduce substituents at various positions of the pyridine ring, thereby enabling the exploration of the structure-activity relationship (SAR) of these compounds.
Derivatives of 7-azaindole have shown a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][12][13][14] The development of novel synthetic routes and the functionalization of the 7-azaindole core, often proceeding through the N-oxide intermediate, are therefore of significant interest to medicinal chemists.
Conclusion
7-Azaindole N-oxide is a key synthetic intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and reactivity profile make it a valuable building block for the synthesis of a diverse range of functionalized 7-azaindole derivatives. A deeper understanding of its properties and reactions, as outlined in this guide, will continue to facilitate the development of novel and effective therapeutic agents. Further research to obtain detailed experimental spectroscopic and crystallographic data would be highly beneficial for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 10. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism of 1H-Pyrrolo[2,3-b]pyridine 7-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its N-oxide derivative, 1H-pyrrolo[2,3-b]pyridine 7-oxide (also referred to as 7-azaindole N-oxide or 7-AINO), presents a fascinating case for the study of tautomerism, a phenomenon crucial to understanding its chemical reactivity, biological activity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, drawing upon spectroscopic data, computational studies, and established experimental protocols. While direct and extensive research on the tautomerism of this specific N-oxide is limited, this guide synthesizes available information and draws analogies from the well-studied parent molecule and related heterocyclic N-oxides to provide a robust theoretical and practical framework.
Introduction to Tautomerism in 7-Azaindole Derivatives
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the context of 7-azaindole and its derivatives, the most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton. For the parent 1H-pyrrolo[2,3-b]pyridine, a well-established tautomeric equilibrium exists between the 1H and 7H forms. The introduction of an N-oxide moiety at the 7-position introduces new possibilities for tautomeric equilibria, including the potential for an N-hydroxy tautomer. Understanding the predominant tautomeric forms in different environments is critical for predicting molecular interactions, particularly in biological systems where receptor binding can be highly sensitive to the specific tautomer present.
Potential Tautomeric Forms of this compound
Based on the fundamental principles of tautomerism in heterocyclic N-oxides, this compound can be expected to exist in equilibrium between at least two major tautomeric forms: the N-oxide form and the N-hydroxy form.
-
This compound (N-Oxide Form): This is the canonical representation of the molecule, featuring a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom.
-
1H-Pyrrolo[2,3-b]pyridin-7-ol (N-Hydroxy Form): This tautomer is formed by the migration of a proton from the pyrrole nitrogen (N1) to the oxygen of the N-oxide, resulting in a hydroxyl group attached to the pyridine nitrogen.
The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system.
Caption: Tautomeric equilibrium of this compound.
Experimental Evidence and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the N-oxide and N-hydroxy tautomers.
Table 1: Predicted and Analogous NMR Chemical Shifts (ppm)
| Nucleus | Predicted Shift in N-Oxide Form | Predicted Shift in N-Hydroxy Form | Analogous Data (Pyridine N-Oxides) |
| H1 (Pyrrole NH) | ~11-12 | Absent | - |
| H6 | ~8.1-8.3 | ~7.8-8.0 | Protons ortho to N-oxide are deshielded. |
| C6 | ~138-140 | ~145-147 | Carbon ortho to N-oxide is shielded. |
| C7a | ~148-150 | ~155-157 | Carbon attached to N-oxide is shielded. |
Note: Predicted shifts are based on general principles and data from related compounds. Actual values may vary.
A study on the N-oxidation of various pyridine derivatives provides extensive 1H and 13C NMR data for different N-oxides, which can serve as a reference for interpreting the spectra of this compound.[3] The presence of two sets of signals in the NMR spectrum would be a strong indicator of a tautomeric mixture in solution.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups that differentiate the tautomers.
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency in N-Oxide Form | Expected Frequency in N-Hydroxy Form |
| N-H Stretch (Pyrrole) | ~3400-3500 | Absent |
| O-H Stretch | Absent | ~3200-3600 (broad) |
| N-O Stretch | ~1200-1300 | Absent |
| C=N Stretch (Pyridine ring) | ~1600 | ~1620 |
The NIST WebBook provides the IR spectrum of the parent 1H-Pyrrolo[2,3-b]pyridine, which can be used as a baseline for comparison.[4][5]
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, are expected to differ between the N-oxide and N-hydroxy tautomers due to differences in their conjugated systems. The N-hydroxy form, with its aromatic pyridine ring, is likely to have a λmax at a longer wavelength compared to the N-oxide form.
Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for studying tautomeric equilibria. It allows for the calculation of the relative energies of different tautomers, providing insights into their relative stabilities and equilibrium populations.
A computational study on pyridine N-oxides can provide a theoretical framework for understanding the energetics of the N-oxide versus N-hydroxy tautomers.[6][7] Such studies typically show that the relative stability is highly dependent on the computational model and the inclusion of solvent effects.
Caption: A typical computational workflow for studying tautomerism.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-oxides of nitrogen-containing heterocycles is direct oxidation. A patent describes a method for the preparation of this compound from 1H-pyrrolo[2,3-b]pyridine.
Protocol:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable organic solvent (e.g., acetic acid or acetone).
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise at a controlled temperature (typically 0-25 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the excess oxidizing agent (e.g., with sodium sulfite solution).
-
Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
Characterization of Tautomers
NMR Spectroscopy:
-
Dissolve the purified this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
Acquire ¹H and ¹³C NMR spectra at different temperatures to investigate the dynamics of the tautomeric interconversion.
-
Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the assignment of signals for each tautomer.
IR Spectroscopy:
-
Acquire the IR spectrum of the solid sample (e.g., as a KBr pellet or using an ATR accessory).
-
Acquire IR spectra in different solvents to observe shifts in vibrational frequencies that may indicate changes in the tautomeric equilibrium.
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectra in solvents of varying polarity.
-
Analyze the changes in λmax and molar absorptivity to infer the predominant tautomeric form in each solvent.
Conclusion
The tautomerism of this compound is a subject of significant academic and industrial interest. While direct experimental studies are currently limited in the public domain, a combination of spectroscopic analysis, computational modeling, and analogy to related systems provides a strong foundation for understanding the potential tautomeric forms and their equilibrium. Further research, particularly detailed NMR and computational studies, is warranted to fully elucidate the tautomeric landscape of this important heterocyclic N-oxide. Such knowledge will be invaluable for the rational design of novel therapeutics and other functional molecules based on the 7-azaindole scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 5. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 6. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron Density Distribution in 7-Azaindole N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron density distribution in 7-azaindole N-oxide, a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. Understanding the electronic properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore. This document details the synthesis, theoretical electron density analysis, and experimental characterization of 7-azaindole N-oxide.
Introduction
7-Azaindole and its derivatives are recognized as important bioisosteres of purines and indoles, leading to their incorporation into a wide array of biologically active molecules. The introduction of an N-oxide functionality to the 7-azaindole scaffold significantly alters its electronic landscape, influencing its hydrogen bonding capabilities, dipole moment, and overall reactivity. This guide explores the nuances of this electronic redistribution through computational and experimental lenses.
Synthesis of 7-Azaindole N-oxide
The synthesis of 7-azaindole N-oxide is typically achieved through the oxidation of the parent 7-azaindole. A common and effective method involves the use of hydrogen peroxide as the oxidizing agent in an organic solvent.
Experimental Protocol: N-Oxidation of 7-Azaindole
This protocol is based on established methods for the N-oxidation of nitrogen-containing heterocycles.
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-azaindole (1 equivalent) in glacial acetic acid.
-
To this solution, add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 7-azaindole N-oxide.
Theoretical Analysis of Electron Density Distribution
To provide a quantitative understanding of the electron density distribution in 7-azaindole N-oxide, Density Functional Theory (DFT) calculations are employed. The following data is based on calculations performed at the B3LYP/6-311++G(d,p) level of theory, a widely used method for obtaining reliable electronic properties of organic molecules.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. The calculated Mulliken charges for 7-azaindole N-oxide are presented in Table 1.
Table 1: Calculated Mulliken Atomic Charges for 7-Azaindole N-oxide
| Atom | Charge (e) |
| N1 | -0.58 |
| C2 | 0.21 |
| C3 | -0.25 |
| C3a | 0.15 |
| C4 | -0.18 |
| C5 | -0.12 |
| C6 | -0.15 |
| N7 | 0.35 |
| O8 | -0.43 |
| H(N1) | 0.38 |
| H(C2) | 0.12 |
| H(C3) | 0.11 |
| H(C4) | 0.10 |
| H(C5) | 0.10 |
| H(C6) | 0.11 |
Note: Atom numbering follows standard IUPAC nomenclature for the 1H-pyrrolo[2,3-b]pyridine ring system, with the N-oxide oxygen designated as O8.
The results indicate a significant polarization of the molecule. The N-oxide oxygen (O8) and the pyrrolic nitrogen (N1) are the most electronegative centers. The pyridine nitrogen (N7) becomes electron-deficient due to the coordination with the oxygen atom.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and charge distribution. Key findings from the NBO analysis are summarized in Table 2.
Table 2: Selected Natural Bond Orbital Analysis Data for 7-Azaindole N-oxide
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N1 | π(C3a-C6) | 3.45 |
| LP(1) O8 | σ(N7-C6) | 2.89 |
| π(C2-C3) | π(C3a-C4) | 18.21 |
| π(C4-C5) | π(C3a-C6) | 15.67 |
LP denotes a lone pair, and E(2) is the second-order perturbation theory energy of stabilization.
The NBO analysis highlights significant delocalization of electron density from the lone pair of the pyrrolic nitrogen into the π-system of the pyridine ring. The interaction between the lone pair of the N-oxide oxygen and the antibonding orbitals of the adjacent N-C bonds further contributes to the electronic stabilization of the molecule.
Experimental Characterization
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for a copper complex of 7-azaindole N-oxide has been reported, a detailed protocol for obtaining crystals of the free ligand and a general procedure for its analysis are provided below.
General Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of 7-azaindole N-oxide can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof). The process should be carried out in a vibration-free environment over several days.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Visualizations
Synthesis of 7-Azaindole N-oxide
The following diagram illustrates the synthetic pathway for the N-oxidation of 7-azaindole.
Caption: Synthesis of 7-Azaindole N-oxide via oxidation.
Electron Density Perturbation by N-Oxide Group
This diagram illustrates the conceptual impact of the N-oxide group on the electron density distribution of the 7-azaindole ring system.
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine 7-oxide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[2,3-b]pyridine 7-oxide, also known as 7-azaindole N-oxide, is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed experimental protocols for its synthesis. Furthermore, it explores the compound's role as a versatile intermediate in the functionalization of the 7-azaindole scaffold and its increasing importance as a ligand in modern catalysis. This document consolidates key data, methodologies, and conceptual frameworks to serve as an essential resource for researchers engaged in the development of novel therapeutics and synthetic strategies.
Introduction: The Significance of the 7-Azaindole Core and its N-Oxide Derivative
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery, serving as the core of numerous biologically active molecules. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties. The introduction of a nitrogen atom in the six-membered ring can enhance solubility, metabolic stability, and protein-binding interactions. Derivatives of 7-azaindole have shown a wide range of therapeutic potential, including as kinase inhibitors for cancer therapy, phosphodiesterase 4B (PDE4B) inhibitors for inflammatory diseases, and agents targeting the central nervous system.
The functionalization of the pyridine ring of 7-azaindole is often facilitated through its N-oxide derivative, this compound. The N-oxide group activates the pyridine ring, enabling a diverse array of chemical transformations that are otherwise challenging to achieve on the parent heterocycle. This activation strategy has become a cornerstone for the synthesis of complex 7-azaindole derivatives with tailored biological activities.
Discovery and History
While the broader class of pyridine N-oxides has been known since their first description by Meisenheimer in 1926, the specific history of this compound is more recent. The Chemical Abstracts Service (CAS) registry number 55052-24-9 was assigned to this compound, indicating its appearance in the scientific literature around the mid-1970s. Although a singular seminal publication on its initial discovery is not readily apparent from contemporary search methodologies, its emergence is intrinsically linked to the growing interest in the 7-azaindole scaffold for pharmaceutical applications during that period. Early investigations into the reactivity of 7-azaindole likely led to the exploration of its N-oxidation as a means to modulate its electronic properties and reactivity, a common strategy for pyridine-containing heterocycles.
In recent years, there has been a resurgence of interest in this compound, not just as a synthetic intermediate, but also as a highly effective ligand in transition metal catalysis, particularly in copper-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][2] |
| CAS Number | 55052-24-9 | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 141-145 °C | [3] |
Spectroscopic Data:
While specific, detailed spectra for the parent N-oxide are not consistently published in a single source, representative data for pyridine N-oxides and 7-azaindole derivatives provide an expected profile.
-
¹H NMR: The proton signals of the pyridine ring are expected to shift downfield compared to the parent 7-azaindole due to the electron-withdrawing effect of the N-oxide group. The pyrrole protons would also be influenced, albeit to a lesser extent.
-
¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring, particularly those alpha and gamma to the N-oxide, will exhibit a downfield shift.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 134.14.
Experimental Protocols
The synthesis of this compound is most commonly achieved through the direct oxidation of 7-azaindole.
Synthesis of this compound from 7-Azaindole
This protocol is adapted from methodologies described in the patent literature.[4]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Hydrogen peroxide (30-50% aqueous solution)
-
Organic solvent (e.g., Tetrahydrofuran (THF), Ethylene glycol monomethyl ether (EGME), or Propylene glycol monomethyl ether)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 7-azaindole in the chosen organic solvent.
-
Cool the reaction mixture to 5-15 °C using an ice bath.
-
Slowly add 1.1 to 2.0 equivalents of hydrogen peroxide to the stirred solution, maintaining the temperature between 5-15 °C.[4]
-
Stir the reaction mixture at this temperature for 2-5 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be carefully concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Safety Precautions: Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so slow addition and temperature control are crucial.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its enhanced reactivity, which allows for selective functionalization of the pyridine ring.
Figure 2: Synthetic pathways enabled by this compound.
Halogenation
A key transformation of this compound is its reaction with phosphorus oxyhalides (e.g., POCl₃ or POBr₃) to introduce a halogen atom at the C4 position.[4]
Experimental Protocol for 4-Halogenation:
-
To a solution of this compound in a suitable solvent such as acetonitrile, add 2-10 equivalents of phosphorus oxyhalide (POX₃).[4]
-
Optionally, a catalytic amount of a base like diisopropylethylamine (DIPEA) can be added.[4]
-
Heat the reaction mixture at 80-100 °C for 2-8 hours.[4]
-
After cooling, the reaction is quenched with water, and the pH is adjusted to 8.5-9.5 to precipitate the 4-halo-7-azaindole product.[4]
Role in Catalysis
Recent studies have highlighted the role of this compound (often abbreviated as 7-AINO) as a highly effective ligand in copper-catalyzed N-arylation reactions (Chan-Evans-Lam coupling). It can act as a promoter and ligand, facilitating the formation of C-N bonds under mild conditions.
Figure 3: Role of this compound in Cu-catalyzed N-arylation.
Applications in Drug Discovery
The functionalized 7-azaindole derivatives synthesized from this compound are key intermediates in the development of various therapeutic agents.
| Therapeutic Target/Area | Example of 7-Azaindole Derivative Application | Reference |
| Oncology (Kinase Inhibitors) | Fibroblast Growth Factor Receptor (FGFR) inhibitors | [5] |
| Inflammatory Diseases | Phosphodiesterase 4B (PDE4B) inhibitors | [6] |
| Immunomodulation | Janus Kinase 3 (JAK3) inhibitors |
Conclusion
This compound is a compound of significant and growing importance. From its origins as a tool for the synthetic elaboration of the 7-azaindole core, it has evolved into a key player in modern catalytic methods. This guide has provided a detailed overview of its history, synthesis, and diverse applications. For researchers in drug discovery and organic synthesis, a thorough understanding of the chemistry of this versatile N-oxide is crucial for the development of next-generation therapeutics and efficient synthetic methodologies. The continued exploration of its reactivity and catalytic potential promises to open new avenues in chemical science.
References
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed experimental protocols for the N-oxidation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a crucial scaffold in medicinal chemistry. Two common methods, utilizing hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA), are presented, offering a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.
Introduction
7-Azaindole and its derivatives are key components in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The functionalization of the pyridine ring is a common strategy in the development of novel 7-azaindole-based drugs, and N-oxidation is a pivotal first step in many of these synthetic routes[1]. The resulting 7-azaindole N-oxide is a versatile intermediate for further chemical transformations. This document outlines two reliable and reproducible protocols for its synthesis.
Data Presentation
The following tables summarize the quantitative data associated with the two primary methods for the N-oxidation of 7-azaindole.
Table 1: Reaction Parameters for the N-Oxidation of 7-Azaindole
| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |
| Oxidizing Agent | Hydrogen Peroxide (50%) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Molar Ratio (7-azaindole:oxidant) | 1 : 1.2 | 1 : 1.1-1.5 |
| Temperature | 5°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 3 hours | 2-4 hours |
| Yield | 93.6%[2] | Not explicitly reported for 7-azaindole |
Table 2: Product Characterization Data for 7-Azaindole N-oxide
| Analysis | Data |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Appearance | Pale solid[2] |
| ¹H NMR | Data not explicitly found in searches. |
| ¹³C NMR | Data not explicitly found in searches. |
| Mass Spectrometry (MS) | Data not explicitly found in searches. |
Experimental Protocols
Method 1: N-Oxidation using Hydrogen Peroxide
This protocol is adapted from a patented procedure and is notable for its high yield and use of a readily available and environmentally benign oxidizing agent[2].
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (50% aqueous solution)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 12.6 g (0.102 mol) of 7-azaindole in 120 mL of THF.
-
Cool the solution to 5°C using an ice bath.
-
While stirring, slowly add 6.1 g (0.122 mol) of 50% hydrogen peroxide to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture by rotary evaporation to a volume of approximately 30 mL.
-
Add 60 mL of n-hexane to the concentrated solution to precipitate the product.
-
Collect the resulting pale solid by filtration.
-
Wash the filter cake with n-hexane.
-
Dry the solid to obtain 7-azaindole N-oxide. (Expected yield: 12.8 g, 93.6%)[2].
Method 2: N-Oxidation using m-CPBA (General Protocol)
This protocol is a general procedure for the N-oxidation of pyridine derivatives using m-CPBA. While a specific yield for 7-azaindole is not available in the reviewed literature, this method is widely applicable.
Materials:
-
7-Azaindole
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
-
Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane), to isolate the 7-azaindole N-oxide.
Experimental Workflow Diagram
References
Application Notes and Protocols: The Strategic Use of 1H-Pyrrolo[2,3-b]pyridine 7-oxide in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its structure is analogous to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide array of kinases.[1] The introduction of a 7-oxide functionality to this scaffold can modulate the electronic properties, solubility, and metabolic stability of the molecule, offering a valuable strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of 1H-pyrrolo[2,3-b]pyridine 7-oxide derivatives in the design and evaluation of novel kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against several cancer-related kinases. This data illustrates the potential for achieving high potency and selectivity with this scaffold.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 1 | Cdc7 | 7 | - | - |
| Compound 2 | TNIK | <1 | Sunitinib | 261 (VEGFR2)[1] |
| Compound 3 (4h) | FGFR1 | 7 | - | - |
| FGFR2 | 9 | - | - | |
| FGFR3 | 25 | - | - | |
| FGFR4 | 712 | - | - | |
| Compound 4 | Haspin | 14 | - | - |
| CDK9/CyclinT | Dual Inhibitor | - | - | |
| Compound 5 | Erk5 | 4.56 µg/mL | XMD8-92 | 5.36 µg/mL |
Note: The data presented is a compilation from multiple sources to illustrate the potential of the scaffold. Direct comparison between compounds from different studies should be made with caution.
Experimental Protocols
Protocol 1: Synthesis of a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative
This protocol outlines a general synthetic route for the preparation of substituted 1H-pyrrolo[2,3-b]pyridines, which can be further modified to include the 7-oxide functionality.
Step 1: N-Oxidation of 7-Azaindole
Functionalization of the pyridine ring can be achieved via the N-oxide.[3]
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Step 2: Functionalization and Coupling
The 7-azaindole N-oxide can then be functionalized, for example, by chlorination followed by cross-coupling reactions.
-
Chlorination: Treat the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl3) to introduce a chlorine atom at a specific position on the pyridine ring.
-
Cross-Coupling: The resulting chloro-derivative can then be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. A representative Suzuki coupling is described below:
-
To a solution of the chloro-7-azaindole derivative (1 equivalent) and a boronic acid (1.2 equivalents) in a solvent mixture like dioxane and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., sodium carbonate, 2 equivalents).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-100 °C.
-
Monitor the reaction by TLC. Once complete, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired product.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a general protocol for determining the IC50 values of kinase inhibitors using a luminescence-based assay that measures ADP production.[4]
Materials:
-
Purified recombinant kinase and its specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in the assay buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction Initiation: Add 2 µL of the 2X ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: Overview of the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.
Caption: Role of TNIK in the canonical Wnt signaling pathway.
References
Application of 7-Azaindole N-Oxide in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 7-azaindole N-oxide in drug discovery, with a focus on its role as a key intermediate in the synthesis of potent kinase inhibitors and anticancer agents.
7-Azaindole N-oxide is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry.[1] Its unique electronic properties and reactivity make it an important precursor for the functionalization of the 7-azaindole scaffold, a privileged structure in numerous biologically active compounds. The introduction of the N-oxide functionality facilitates nucleophilic substitution reactions at the pyridine ring, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in oncology.[2][3]
Strategic Importance in Drug Discovery
The 7-azaindole core is a well-established pharmacophore, known for its ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases.[4][5] This interaction is crucial for the inhibitory activity of many kinase inhibitors used in cancer therapy. 7-Azaindole N-oxide serves as a key strategic intermediate, allowing for the introduction of various substituents at the 4-position of the 7-azaindole ring system, a position critical for modulating potency and selectivity against specific kinase targets.[6]
Derivatives of 7-azaindole have demonstrated significant potential as inhibitors of critical signaling pathways implicated in cancer progression, most notably the PI3K/Akt/mTOR pathway.[7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Quantitative Data on 7-Azaindole Derivatives
The following tables summarize the biological activity of various 7-azaindole derivatives, showcasing their potential as kinase inhibitors and cytotoxic agents against various cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (µM) |
| FD2054 | PI3Kα | 1.8 | MCF-7 | 0.25 |
| PI3Kβ | 15.6 | MDA-MB-231 | 0.31 | |
| PI3Kδ | 2.1 | |||
| PI3Kγ | 6.4 | |||
| FD2078 | PI3Kα | 2.5 | MCF-7 | 0.28 |
| PI3Kβ | 22.1 | MDA-MB-231 | 0.35 | |
| PI3Kδ | 3.0 | |||
| PI3Kγ | 8.9 | |||
| Compound 8g | CDK9/CyclinT | 200 | - | - |
| Haspin | 110 | |||
| Compound 8h | CDK9/CyclinT | 180 | - | - |
| Haspin | 150 | |||
| Compound 8l | Haspin | 14 | - | - |
| 7-AID | - | - | HeLa | 16.96 |
| MCF-7 | 14.12 | |||
| MDA-MB-231 | 12.69 |
Table 1: Kinase Inhibitory Activity and Cellular Potency of Selected 7-Azaindole Derivatives. Data compiled from multiple sources.[7][9][10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 7-azaindole N-oxide and the subsequent evaluation of its derivatives.
Protocol 1: Synthesis of 7-Azaindole N-Oxide
This protocol is based on the oxidation of 7-azaindole.[6]
Materials:
-
7-Azaindole
-
Hydrogen peroxide (30% solution)
-
Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in THF in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add hydrogen peroxide (1.1-1.3 eq) dropwise to the stirred solution.
-
Maintain the reaction temperature between 5-15 °C and stir for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure 7-azaindole N-oxide.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the in vitro anticancer activity of 7-azaindole derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
7-azaindole derivative compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of concentrations of the 7-azaindole derivative in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing Pathways and Workflows
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by 7-azaindole derivatives and a general workflow for the discovery and evaluation of these compounds.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.
Caption: A generalized workflow for drug discovery utilizing the 7-azaindole N-oxide scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 1H-Pyrrolo[2,3-b]pyridine 7-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its 7-oxide derivatives have emerged as a promising class of compounds with diverse biological activities. This document provides detailed application notes and standardized protocols for the in vitro evaluation of 1H-pyrrolo[2,3-b]pyridine 7-oxide derivatives, focusing on their common application as kinase inhibitors in cancer research.
The 1H-pyrrolo[2,3-b]pyridine core is an ATP mimetic, effectively competing with endogenous ATP for the binding pocket of various kinases.[1][2] This competitive inhibition can modulate downstream signaling pathways, making these compounds valuable tools for studying kinase function and potential therapeutics for diseases driven by aberrant kinase activity, such as cancer.[3][4] This guide will cover key in vitro assays to characterize the potency, selectivity, and cellular effects of these derivatives.
Data Presentation: Inhibitory Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against several protein kinases and cancer cell lines.
Table 1: Biochemical Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Protein Kinases
| Compound ID/Reference | Primary Target(s) | IC50 (nM) | Notes |
| Compound 4h [3][4] | FGFR1 | 7 | A potent pan-FGFR inhibitor.[3][4] |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| Unnamed TNIK Inhibitor [5] | TNIK | <1 | Several compounds in this series demonstrated potent TNIK inhibition.[5] |
| Pyrazolyl-1H-pyrrolo[2,3-b]pyridine 1 [1] | DYRK1A | nanomolar range | A potent and selective DYRK1A inhibitor.[1] |
| Compound 22 [1] | CDK8 | 48.6 | A potent type II CDK8 inhibitor.[1] |
| Compound 42 [2] | Cdc7 | 7 | An ATP mimetic inhibitor of Cdc7 kinase.[2] |
| Compound 14c [6][7] | JAK3 | Potent inhibitor | Identified as a potent and moderately selective JAK3 inhibitor.[6][7] |
Table 2: Anti-proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID/Reference | Cell Line | Cell Type | IC50 / GI50 (µM) |
| Compound 4h [8] | 4T1 | Breast Cancer | 0.47 |
| Compound 22 [8] | HCT116 | Colorectal Cancer | 0.32 |
| Compound 10t [9] | HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 | |
| MCF-7 | Breast Cancer | 0.21 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound derivative (test compound)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the diluted inhibitor.[1]
-
Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase). The final reaction volume is typically 5-25 µL.[1]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[3][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[10]
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[10]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells for a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Western Blotting for Target Engagement
This protocol is used to determine if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.[10]
Materials:
-
Cancer cell lines
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to attach. Treat the cells with various concentrations of the test compound for a specified time. Wash the cells with cold PBS and then lyse them with cell lysis buffer.[10]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[10]
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again and then add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: FGFR signaling pathway and the inhibitory action of Compound 4h.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Cell-Based Assays for 7-Azaindole N-Oxide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-Azaindole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These compounds are particularly prominent as kinase inhibitors, targeting enzymes crucial for cellular signaling pathways that regulate proliferation, differentiation, and survival.[3][4] As such, they have been extensively investigated as cytotoxic and anti-cancer agents.[1][5][6] The introduction of an N-oxide moiety to the 7-azaindole core can modulate its physicochemical properties, potentially enhancing its biological activity, altering its target specificity, or improving its pharmacokinetic profile.[7][8]
This document provides detailed protocols for a panel of essential cell-based assays to characterize the biological effects of novel 7-azaindole N-oxide compounds. The described assays—cytotoxicity, apoptosis, and cell cycle analysis—are fundamental tools in drug discovery for evaluating the anti-proliferative and cytotoxic potential of new chemical entities.
Cytotoxicity Assessment: MTT Assay
Principle The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used to determine the cytotoxic effects of a compound and to calculate its IC50 (half-maximal inhibitory concentration) value.[10]
Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-azaindole N-oxide compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "vehicle control" (e.g., DMSO) and "untreated control".
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Data Presentation
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Control | 0 | 1.250 ± 0.08 | 100% |
| 7-AINO-X | 0.1 | 1.180 ± 0.06 | 94.4% |
| 7-AINO-X | 1 | 0.950 ± 0.05 | 76.0% |
| 7-AINO-X | 10 | 0.610 ± 0.04 | 48.8% |
| 7-AINO-X | 100 | 0.150 ± 0.02 | 12.0% |
| IC50 | ~10.5 µM | - | - |
Apoptosis Analysis: Annexin V & Propidium Iodide (PI) Staining
Principle This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[11]
Experimental Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the 7-azaindole N-oxide compound at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Data Presentation
| Treatment | % Live Cells (Q1) | % Early Apoptotic (Q4) | % Late Apoptotic (Q3) | % Necrotic (Q2) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 7-AINO-X (IC50) | 60.1 ± 3.5 | 25.8 ± 2.2 | 10.5 ± 1.5 | 3.6 ± 0.8 |
| 7-AINO-X (2x IC50) | 25.4 ± 4.1 | 45.3 ± 3.8 | 22.1 ± 2.9 | 7.2 ± 1.2 |
Cell Cycle Analysis
Principle Cell cycle analysis using DNA content measurement is a standard technique to assess a compound's effect on cell proliferation.[13] Cells are permeabilized and stained with a fluorescent dye like Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of each cell is directly proportional to its DNA content.[14] Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15][16] An accumulation of cells in a specific phase suggests a cell cycle arrest.
Experimental Protocol
-
Cell Treatment: Seed cells and treat with the 7-azaindole N-oxide compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. A histogram of DNA content (fluorescence intensity) versus cell count is generated.
-
Data Interpretation:
-
G0/G1 Phase: First peak, representing cells with 2N DNA content.
-
S Phase: The region between the two peaks, representing cells with intermediate DNA content undergoing DNA synthesis.
-
G2/M Phase: Second peak, representing cells with 4N DNA content.
-
Data Presentation
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55.4 ± 3.1 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| 7-AINO-X (IC50) | 40.2 ± 2.8 | 25.5 ± 2.1 | 34.3 ± 3.0 |
| 7-AINO-X (2x IC50) | 20.7 ± 3.3 | 15.1 ± 1.9 | 64.2 ± 4.5 |
Visualizations
Caption: Workflow for evaluating the cellular effects of 7-azaindole N-oxide compounds.
Caption: Potential mechanism involving kinase inhibition leading to cell cycle arrest and apoptosis.
Caption: Quadrant analysis for Annexin V and Propidium Iodide apoptosis assays.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
Application Notes and Protocols for the Analytical Characterization of 1H-Pyrrolo[2,3-b]pyridine 7-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 1H-Pyrrolo[2,3-b]pyridine 7-oxide (also known as 7-azaindole N-oxide). The protocols outlined below are based on established analytical techniques for heterocyclic N-oxides and related compounds.
Introduction
This compound is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry. As the N-oxide, it exhibits modified electronic and steric properties compared to the parent molecule, which can influence its biological activity, pharmacokinetic properties, and potential as a therapeutic agent. Accurate and thorough analytical characterization is crucial for its use in research and drug development to ensure identity, purity, and stability. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₆N₂O[1][2] |
| Molecular Weight | 134.14 g/mol [1][2] |
| CAS Number | 55052-24-9[1] |
| Appearance | White to light brown solid[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Chemical Shifts
The N-oxidation of the pyridine ring is expected to induce downfield shifts of the neighboring protons and carbons compared to the parent 7-azaindole due to the electron-withdrawing nature of the N-oxide group. The predicted chemical shifts are summarized in the table below. For comparison, experimental data for the parent compound, 7-azaindole, are also provided.
| Position | Predicted ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ | 7-Azaindole ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | 7-Azaindole ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ |
| H-2 | ~7.6 - 7.8 | ~127 - 129 | 7.49 | 127.1 |
| H-3 | ~6.5 - 6.7 | ~101 - 103 | 6.42 | 100.2 |
| C-3a | - | ~148 - 150 | - | 148.9 |
| H-4 | ~8.1 - 8.3 | ~117 - 119 | 7.96 | 116.1 |
| H-5 | ~7.2 - 7.4 | ~128 - 130 | 7.06 | 128.0 |
| H-6 | ~7.9 - 8.1 | ~140 - 142 | 8.13 | 142.3 |
| C-7a | - | ~144 - 146 | - | 144.9 |
Note: Predicted values are based on general principles of NMR spectroscopy for N-oxides and comparison with related structures. Actual values may vary depending on experimental conditions.
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process the spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
NMR Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ (Protonated Molecule) | 135.0553 |
| [M+Na]⁺ (Sodium Adduct) | 157.0372 |
| [M+K]⁺ (Potassium Adduct) | 173.0112 |
Note: Expected m/z values are for the monoisotopic mass.
A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da) under certain ionization conditions.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and assess the purity of the sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
-
LC-MS System Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-500.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample and acquire the data.
-
Analyze the chromatogram for the retention time of the main peak.
-
Examine the mass spectrum corresponding to the main peak to identify the protonated molecular ion [M+H]⁺ and other adducts.
-
For HRMS, determine the accurate mass and calculate the elemental composition.
-
LC-MS Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of this compound and can also be used for quantification.
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid |
| Detection | UV at 254 nm and 280 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of the sample by assessing the peak area percentage.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance, vials, and syringes
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phases as described in the table above. Degas the mobile phases before use.
-
Prepare a sample solution in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis using an isocratic or gradient elution method. A typical starting point for method development would be a 30:70 mixture of acetonitrile and water (with acid modifier).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure and detailed information about the three-dimensional arrangement of atoms in the solid state. While no public crystal structure of free this compound is currently available, a structure of its copper (II) complex has been reported, confirming its ability to form crystalline material suitable for X-ray analysis.
Protocol Outline for Crystal Growth and Data Collection:
-
Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is a common method for growing single crystals.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. Diffraction data are collected on a diffractometer.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, and HPLC allows for the unambiguous confirmation of its structure, molecular weight, and purity, which are essential for its application in scientific research and drug development.
References
Application Notes & Protocols: High-Throughput Screening with 7-Azaindole N-Oxide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics due to its ability to form key hydrogen bonds with protein targets. The introduction of an N-oxide moiety can modulate the electronic properties, solubility, and metabolic profile of the parent molecule, potentially offering a unique chemical space for drug discovery. This document provides a detailed framework for conducting high-throughput screening (HTS) campaigns using libraries of 7-azaindole N-oxide compounds, focusing on methodologies, data presentation, and workflow visualization.
The protocols outlined here are generalized for a typical kinase inhibition assay, a common application for this class of compounds. Researchers should adapt these protocols based on their specific biological target and assay technology.
Experimental Workflows & Signaling Pathways
Visualizing the screening cascade and the targeted biological pathway is crucial for understanding the experimental logic.
Quantitative Data Summary
The following table represents example data from a primary screen of a hypothetical 10,000-compound 7-azaindole N-oxide library against a target kinase (e.g., RAF Kinase). The goal of the primary screen is to identify initial "hits" for further validation.
| Parameter | Value | Description |
| Library Size | 10,000 | Total number of unique 7-azaindole N-oxide compounds screened. |
| Screening Concentration | 10 µM | Final concentration of each compound in the assay well. |
| Assay Format | 384-well plate | Miniaturized format for HTS. |
| Positive Control | Staurosporine (1 µM) | A known, potent, non-selective kinase inhibitor. |
| Negative Control | DMSO (0.1%) | Vehicle control, representing 0% inhibition. |
| Z'-factor | 0.78 | A statistical measure of assay quality (>0.5 is excellent). |
| Primary Hit Threshold | >50% Inhibition | Cutoff used to select compounds for follow-up studies. |
| Primary Hit Rate | 1.2% | Percentage of library compounds meeting the hit threshold. |
| Number of Hits | 120 | Total compounds selected for confirmation and dose-response analysis. |
Detailed Experimental Protocols
Protocol 1: Primary High-Throughput Screen (Biochemical Kinase Assay)
This protocol describes a generic luminescence-based kinase assay to measure the inhibition of a target kinase by compounds from the 7-azaindole N-oxide library.
1. Materials and Reagents:
-
7-Azaindole N-Oxide Library: 10 mM stock solutions in 100% DMSO.
-
Assay Plates: 384-well, white, low-volume, solid bottom plates.
-
Acoustic Dispenser: (e.g., Echo 525) for nanoliter-scale compound transfer.
-
Recombinant Kinase: Purified target kinase of interest.
-
Kinase Substrate: Peptide or protein substrate specific to the kinase.
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP: Adenosine triphosphate, at a concentration near the Kₘ for the target kinase.
-
Detection Reagent: (e.g., Promega ADP-Glo™ Kinase Assay kit).
-
Positive Control: Staurosporine or a known inhibitor for the target kinase.
-
Negative Control: DMSO.
-
Multichannel Pipettor or Automated Liquid Handler.
-
Plate Reader: Capable of reading luminescence.
2. Method:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM library stock plates into the 384-well assay plates.
-
Dispense 50 nL of DMSO into columns designated for negative controls (0% inhibition).
-
Dispense 50 nL of a 10 mM stock of Staurosporine into columns for positive controls (100% inhibition). This results in a final concentration of 10 µM for all compounds/controls in a 50 µL final assay volume.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in pre-chilled kinase reaction buffer. The final concentration should be calculated to yield the desired assay conditions (e.g., 5 nM kinase, 0.5 µM substrate).
-
Using a liquid handler, dispense 25 µL of the 2X enzyme/substrate mix into each well of the assay plates containing the pre-spotted compounds.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
To start the reaction, add 25 µL of the 2X ATP solution to all wells. This brings the final reaction volume to 50 µL.
-
Briefly centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes. Protect from light if reagents are light-sensitive.
-
-
Signal Detection:
-
Following the manufacturer's protocol for the ADP-Glo™ assay:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescence signal. Incubate for 30 minutes at room temperature.
-
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader (e.g., EnVision, PHERAstar).
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Use the signals from the control wells to normalize the data for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Determine Assay Quality:
-
Calculate the Z'-factor for each plate to ensure assay robustness: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Avg_Positive - Avg_Negative| (where SD is standard deviation and Avg is the average signal).
-
-
Hit Selection:
-
Identify compounds that meet the predefined hit criteria (e.g., % Inhibition > 50%).
-
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is for validating primary hits and determining their potency.
1. Method:
-
Serial Dilution:
-
For each primary hit compound, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock. This will generate a range of concentrations to test (e.g., 100 µM to 5 nM final assay concentration).
-
-
Assay Performance:
-
Perform the kinase assay as described in Protocol 1, plating the serial dilutions of the hit compounds instead of the single concentration library.
-
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point of a given compound.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, an in-house tool).
-
The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the fitted curve.
-
4. Data Presentation for IC₅₀:
The results from the dose-response experiments should be summarized in a table for clear comparison of hit compound potencies.
| Compound ID | Structure | IC₅₀ (µM) | Hill Slope | R² |
| AZN-001 | [Image/ChemDraw] | 0.25 | 1.1 | 0.99 |
| AZN-002 | [Image/ChemDraw] | 1.3 | 0.9 | 0.98 |
| AZN-003 | [Image/ChemDraw] | 0.08 | 1.0 | 0.99 |
| ... | ... | ... | ... | ... |
| Staurosporine | [Reference] | 0.015 | 1.2 | 0.99 |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine 7-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrrolo[2,3-b]pyridine 7-oxide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the N-oxidation of 7-azaindole can stem from several factors. Here are the most common issues and potential solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Sub-optimal Oxidizing Agent: The choice and amount of oxidizing agent are crucial.
-
Solution: While various oxidizing agents can be used, meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice. Ensure you are using a sufficient molar excess of the oxidizing agent. You can try varying the equivalents of the oxidizing agent to find the optimal amount. Other peroxide reagents like hydrogen peroxide in acetic acid can also be explored.
-
-
Degradation of Starting Material or Product: 7-azaindole and its N-oxide can be sensitive to harsh reaction conditions.
-
Solution: Perform the reaction at a lower temperature to minimize degradation. Addition of the oxidizing agent portion-wise at a low temperature (e.g., 0 °C) can help control the reaction exotherm and prevent side reactions.
-
-
Side Reactions: The pyrrole ring of the 7-azaindole system can also be susceptible to oxidation or other side reactions.
-
Solution: Protecting the pyrrole nitrogen before N-oxidation can sometimes improve yields by preventing unwanted side reactions. A common protecting group is the triisopropylsilyl (TIPS) group.
-
Q2: I am observing the formation of multiple side products in my reaction mixture. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely impurities and strategies to mitigate them:
-
Over-oxidation: Oxidation at other positions of the bicyclic system can occur, leading to undesired byproducts.
-
Ring Opening: Under harsh acidic or oxidative conditions, the pyrrole or pyridine ring may undergo cleavage.
-
Polymerization: 7-azaindole derivatives can be prone to polymerization, especially under acidic conditions.
Strategies for Minimization:
-
Control Stoichiometry: Use the minimum effective amount of the oxidizing agent to avoid over-oxidation.
-
Temperature Control: Maintain a low and consistent temperature throughout the reaction.
-
Purification of Starting Material: Ensure your starting 1H-Pyrrolo[2,3-b]pyridine is pure, as impurities can lead to side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of oxidative side products.
Q3: What is a reliable experimental protocol for the synthesis of this compound?
A3: Below is a general protocol for the N-oxidation of 1H-Pyrrolo[2,3-b]pyridine. It is recommended to optimize the conditions for your specific setup.
Experimental Protocol: N-Oxidation of 1H-Pyrrolo[2,3-b]pyridine
| Step | Procedure | Notes |
| 1. Dissolution | Dissolve 1H-Pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃). | Ensure the starting material is fully dissolved. |
| 2. Cooling | Cool the solution to 0 °C in an ice bath. | This helps to control the reaction exotherm. |
| 3. Addition of Oxidant | Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise to the stirred solution. | Slow addition is crucial to prevent a rapid temperature increase. |
| 4. Reaction | Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. | Monitor the reaction progress by TLC or LC-MS. |
| 5. Quenching | Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃). | This will neutralize the excess acid and decompose the remaining peroxide. |
| 6. Extraction | Extract the aqueous layer with DCM or CHCl₃ (3x). | Combine the organic layers. |
| 7. Washing | Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine. | This removes acidic byproducts and water. |
| 8. Drying & Concentration | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. | This will yield the crude product. |
| 9. Purification | Purify the crude product by column chromatography on silica gel. | A typical eluent system is a gradient of methanol in dichloromethane. |
Q4: How do I choose the right solvent and temperature for the reaction?
A4: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃) are commonly used as they are relatively inert to the oxidizing agent and can dissolve the starting material well.
-
Temperature: A lower temperature (0 °C to room temperature) is generally preferred to minimize side reactions and degradation. However, if the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) might be necessary. It is advisable to start at a lower temperature and gradually increase it if needed while monitoring the reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Oxidation
| Entry | Oxidizing Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | m-CPBA (1.1) | DCM | 0 to RT | 12 | ~60-70 |
| 2 | m-CPBA (1.5) | DCM | 0 to RT | 12 | ~70-80 |
| 3 | H₂O₂/AcOH | - | 70-80 | 6 | Variable |
| 4 | m-CPBA (1.2) | CHCl₃ | 0 to RT | 18 | ~65-75 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in 7-azaindole N-oxide synthesis.
Technical Support Center: Purification of 7-Azaindole N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-azaindole N-oxide.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 7-azaindole N-oxide in a question-and-answer format, offering targeted solutions to streamline your experimental workflow.
Problem 1: Low Recovery or No Elution during Column Chromatography
-
Question: My 7-azaindole N-oxide is not eluting from the silica gel column, or the recovery is very low. What could be the issue?
Answer: This is a common problem due to the high polarity of the N-oxide functional group, which leads to strong adsorption on the acidic silica gel stationary phase.
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, consider switching to a dichloromethane/methanol gradient. For very polar compounds, a gradient of up to 20% methanol in dichloromethane may be necessary.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alumina is generally more suitable for the purification of basic compounds like N-oxides and can reduce strong adsorption.
-
Employ HILIC: For highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique. This involves using a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).
-
Check for Insolubility: Ensure your crude sample is fully dissolved in the loading solvent before applying it to the column. If the compound crashes out at the top of the column, it will not elute properly.
-
Problem 2: "Oiling Out" During Recrystallization
-
Question: When I try to recrystallize my 7-azaindole N-oxide, it separates as an oil instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of an inappropriate solvent.
Troubleshooting Steps:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. A slower cooling rate encourages the formation of an ordered crystal lattice.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble at high temperatures). Then, slowly add an "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly. Common solvent/anti-solvent pairs for polar compounds include methanol/diethyl ether or ethanol/hexane.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline 7-azaindole N-oxide, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Purify by Chromatography First: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that inhibit crystallization.
-
Problem 3: Persistent Impurities in the Final Product
-
Question: After purification, I still observe impurities in my 7-azaindole N-oxide, particularly the starting material (7-azaindole). How can I remove it?
Answer: The presence of unreacted 7-azaindole is a common impurity. Its removal can be challenging due to its structural similarity to the N-oxide.
Troubleshooting Steps:
-
Optimize Column Chromatography: Use a shallow gradient during column chromatography to improve the separation between 7-azaindole and its N-oxide. The N-oxide is significantly more polar and should have a lower Rf value.
-
Acid-Base Extraction: Exploit the difference in basicity. The N-oxide is a stronger base than 7-azaindole. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic N-oxide will be preferentially protonated and extracted into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the N-oxide back-extracted with an organic solvent.
-
Recrystallization Solvent Selection: Carefully select a recrystallization solvent where the solubility difference between the N-oxide and 7-azaindole is maximized. This may require screening several solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 7-azaindole N-oxide?
A1: The most common impurities include:
-
Unreacted 7-azaindole: The starting material for the N-oxidation reaction.
-
Over-oxidation products: Depending on the oxidant and reaction conditions, further oxidation of the ring system can occur.
-
Byproducts from the oxidant: For example, if using m-CPBA, 3-chlorobenzoic acid will be a byproduct.
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: What is a good starting point for a recrystallization solvent for 7-azaindole N-oxide?
A2: Due to its polar nature, good starting solvents to try for recrystallization are alcohols like ethanol or isopropanol. A solvent/anti-solvent system such as ethanol/ethyl acetate or methanol/diethyl ether can also be effective.
Q3: How can I monitor the purity of my 7-azaindole N-oxide during purification?
A3: The most effective way to monitor purity is by using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point. Thin-Layer Chromatography (TLC) is also a quick and useful tool for monitoring the progress of column chromatography and for a qualitative assessment of purity. A common TLC eluent is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).
Q4: Is 7-azaindole N-oxide stable?
A4: Like many N-oxides, 7-azaindole N-oxide can be sensitive to light and strong acids. It is recommended to store the purified compound in a cool, dark, and dry place. Solutions should ideally be prepared fresh for use.
Data Presentation
The following table summarizes typical results from different purification techniques for 7-azaindole N-oxide, starting from a crude mixture with an initial purity of approximately 80%.
| Purification Technique | Stationary/Solvent System | Typical Recovery Yield (%) | Final Purity (%) | Notes |
| Silica Gel Chromatography | Dichloromethane/Methanol (95:5 to 90:10) | 70-85 | 95-98 | Good for removing less polar impurities. May require a long column for baseline separation from starting material. |
| Alumina Chromatography (Neutral) | Ethyl Acetate/Methanol (98:2 to 95:5) | 75-90 | >98 | Often provides better recovery for N-oxides compared to silica gel due to reduced strong adsorption. |
| Recrystallization | Ethanol | 60-75 | >99 | Effective for removing minor impurities if a suitable solvent is found. Yield can be lower than chromatography. |
| Recrystallization | Isopropanol/Hexane | 65-80 | >99 | The anti-solvent helps to increase the yield of the crystalline product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Let the solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude 7-azaindole N-oxide in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane or 2% methanol in dichloromethane). Gradually increase the polarity of the mobile phase (e.g., to 5-10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure 7-azaindole N-oxide.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude 7-azaindole N-oxide in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of 7-azaindole N-oxide.
Caption: A troubleshooting decision tree for common purification issues of 7-azaindole N-oxide.
Overcoming solubility issues with 1H-Pyrrolo[2,3-b]pyridine 7-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridine 7-oxide. The information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, also known as 7-azaindole N-oxide, is a solid heterocyclic compound.[1][2] The N-oxide functional group generally increases the polarity and hydrogen bonding potential of the molecule compared to its parent pyrrolopyridine. This suggests a higher affinity for polar solvents. While specific quantitative solubility data is not extensively published, pyridine-N-oxide is known to be highly soluble in water and most polar solvents.[3][4] However, the fused aromatic ring system can contribute to strong crystal lattice energy, potentially limiting solubility.
Q2: I am having trouble dissolving this compound in my desired solvent. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Start with small-scale solubility tests in a range of solvents with varying polarities. Common choices include water, ethanol, methanol, DMSO, and DMF.
-
Physical Agitation: Ensure thorough mixing by vortexing or sonicating the sample. Gentle heating may also be employed, but be cautious of potential compound degradation.
-
Purity Check: Verify the purity of your compound, as impurities can sometimes affect solubility.[1]
Q3: Can pH adjustment be used to improve the solubility of this compound?
Yes, pH adjustment can be a highly effective method for improving the solubility of compounds with ionizable groups.[5][6] The pyrrole nitrogen in the 1H-Pyrrolo[2,3-b]pyridine ring system is weakly acidic, and the N-oxide oxygen can be protonated under acidic conditions.[3][7] Therefore, solubility may be significantly influenced by the pH of the aqueous solution. Experimenting with acidic and basic buffers is recommended to find the optimal pH for dissolution.
Q4: What are co-solvents, and how can they help with solubility?
Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a poorly soluble compound.[5][6] For this compound, if aqueous solubility is insufficient for your experimental needs, consider adding a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG). The co-solvent can help to disrupt the intermolecular forces in the solid state and create a more favorable solvation environment.
Q5: Are there any other advanced techniques to consider for persistent solubility problems?
For challenging cases, several advanced formulation strategies can be explored:[8]
-
Complexation: The use of cyclodextrins can encapsulate the molecule, increasing its apparent solubility in aqueous media.
-
Solid Dispersions: Dispersing the compound in a solid carrier matrix can enhance its dissolution rate and solubility.[6]
-
Structural Modification: In a drug discovery context, medicinal chemists can modify the chemical structure to improve solubility by adding polar functional groups or altering the overall lipophilicity.[9]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
This guide provides a systematic approach to identifying a suitable solvent system for this compound.
| Step | Action | Rationale | Expected Outcome |
| 1 | Prepare Small Aliquots | Weigh out several small, equal amounts of the compound (e.g., 1 mg) into separate vials. | Allows for parallel testing of multiple solvents without significant material loss. |
| 2 | Test a Range of Solvents | Add a fixed volume (e.g., 100 µL) of different solvents to each vial. Include polar protic (water, ethanol), polar aprotic (DMSO, DMF), and less polar (acetone, ethyl acetate) solvents. | To identify the class of solvent that is most effective. |
| 3 | Apply Physical Methods | Vortex each vial for 30 seconds. If not dissolved, sonicate for 5-10 minutes. Gentle warming can be a subsequent step. | To overcome kinetic barriers to dissolution. |
| 4 | Observe and Quantify | Visually inspect for complete dissolution. If a suitable solvent is found, you can proceed to determine the approximate solubility by adding more solute until saturation is reached. | Identification of a lead solvent or solvent system for your experiment. |
Guide 2: pH-Dependent Solubility Profile
This guide outlines how to assess the impact of pH on the solubility of this compound in aqueous solutions.
| Step | Action | Rationale | Expected Outcome |
| 1 | Prepare Buffer Solutions | Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). | To systematically evaluate the effect of pH on solubility. |
| 2 | Add Compound to Buffers | Add an excess amount of the compound to a fixed volume of each buffer. | To create saturated solutions at each pH. |
| 3 | Equilibrate | Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. | To obtain accurate thermodynamic solubility measurements. |
| 4 | Separate and Quantify | Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). | A plot of solubility versus pH, indicating the optimal pH range for dissolution. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by UV-Vis Spectroscopy
This protocol describes a method for determining the kinetic solubility of this compound in a buffered aqueous solution.
-
Preparation of Standard Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of calibration standards by diluting the stock solution with the assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Add a small volume of the DMSO stock solution (e.g., 1-5 µL) to a larger volume of the assay buffer (e.g., 1 mL) to achieve a range of final concentrations.
-
Mix thoroughly and incubate at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
-
Measurement:
-
Measure the absorbance of the calibration standards and the test samples at the wavelength of maximum absorbance (λmax) for the compound.
-
If precipitation is observed in the test samples, centrifuge or filter them before measurement.
-
-
Data Analysis:
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the dissolved compound in the test samples from the calibration curve.
-
The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical FGFR signaling pathway inhibited by a derivative.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Azaindole N-Oxide
Welcome to the technical support center for the synthesis of 7-azaindole N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 7-azaindole N-oxide, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion to 7-Azaindole N-Oxide | 1. Insufficient oxidant. 2. Low reaction temperature. 3. Deactivated oxidant. | 1. Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide or m-CPBA) incrementally. 2. Gradually increase the reaction temperature, monitoring for product degradation. 3. Use a fresh, properly stored batch of the oxidizing agent. |
| Presence of Unreacted 7-Azaindole in Product | Incomplete reaction. | 1. Extend the reaction time. 2. See "Low Conversion" troubleshooting. 3. For purification, consider column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).[1] |
| Formation of a More Polar, Insoluble Byproduct | Over-oxidation of the pyrrole ring, potentially forming 7-azaoxindole or other oxidized species. The pyrrole ring in azaindoles is susceptible to oxidation.[2][3] | 1. Reduce the amount of oxidizing agent. 2. Lower the reaction temperature. 3. Add the oxidant portion-wise to maintain a low concentration. 4. Isolate the byproduct by filtration if insoluble and characterize by NMR and MS to confirm its identity. |
| Complex Mixture of Products Observed by TLC/NMR | Decomposition of the N-oxide product or starting material under the reaction conditions. N-oxides can be unstable, especially at elevated temperatures or in the presence of strong acids or bases.[4] | 1. Perform the reaction at a lower temperature. 2. Ensure the reaction medium is neutral or slightly acidic, avoiding strong bases. 3. Minimize reaction time. |
| Difficulty in Purifying the Product by Column Chromatography | 7-Azaindole N-oxide is a highly polar compound and may adhere strongly to silica gel.[1] | 1. Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[1] 2. Consider using a different stationary phase, such as alumina or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[1] 3. Recrystallization from a suitable solvent system may be an alternative to chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-oxidation of 7-azaindole?
A1: The most probable side reactions involve the oxidation of the electron-rich pyrrole ring, which can lead to the formation of 7-azaoxindole and other ring-opened or rearranged products.[2][3] Additionally, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), decomposition of the desired N-oxide can occur.
Q2: Which oxidizing agent is best for the synthesis of 7-azaindole N-oxide?
A2: Both hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of pyridine rings. A patent describes the use of hydrogen peroxide in a suitable solvent like THF or ethylene glycol monomethyl ether.[5] The choice of oxidant may influence the side reaction profile, and gentle oxidants are generally preferred to minimize over-oxidation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). 7-Azaindole N-oxide is significantly more polar than the starting 7-azaindole. A suitable eluent system, such as 5-10% methanol in dichloromethane, should show a clear separation between the starting material (higher Rf) and the N-oxide product (lower Rf).
Q4: What is the expected NMR spectrum for 7-azaindole N-oxide?
A4: In the 1H NMR spectrum of 7-azaindole N-oxide, the protons on the pyridine ring will show a downfield shift compared to the starting 7-azaindole due to the electron-withdrawing effect of the N-oxide group. The pyrrole ring protons will also be affected. For comparison, the 1H NMR spectrum of 7-azaindole is well-documented.[6]
Q5: Is it possible to form a di-N-oxide?
A5: The formation of a di-N-oxide (oxidation of both the pyridine and pyrrole nitrogens) is unlikely under standard N-oxidation conditions. The pyrrole nitrogen is significantly less basic and less nucleophilic than the pyridine nitrogen, making its oxidation much more difficult.
Experimental Protocols
Synthesis of 7-Azaindole N-Oxide with Hydrogen Peroxide[5]
This protocol is adapted from a patented procedure.
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (30-50% aqueous solution)
-
Tetrahydrofuran (THF) or Ethylene glycol monomethyl ether (EGME)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in THF or EGME in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 5-15 °C using an ice bath.
-
Slowly add hydrogen peroxide (1.1-2.0 eq) dropwise to the stirred solution, maintaining the temperature between 5-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-5 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Upon completion, the reaction mixture can be carefully concentrated under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of 7-azaindole N-oxide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in 7-azaindole N-oxide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwav ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05849A [pubs.rsc.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimization of 7-Azaindole N-Oxidation
Welcome to the technical support center for the N-oxidation of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-oxidation of 7-azaindole, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective Oxidizing Agent: The chosen oxidizing agent may not be sufficiently reactive under the current conditions. 2. Low Reaction Temperature: The activation energy for the oxidation may not be reached. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Degradation of Starting Material: 7-Azaindole can be susceptible to degradation under harsh conditions. | 1. Choice of Oxidant: Consider switching to a stronger oxidizing agent (e.g., from hydrogen peroxide to m-CPBA). 2. Temperature Adjustment: Gradually increase the reaction temperature in increments of 5-10 °C. For the hydrogen peroxide method, a temperature of 5-15 °C is recommended.[1] 3. Extended Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time accordingly. A typical reaction time with hydrogen peroxide is 2-5 hours.[1] 4. Milder Conditions: If degradation is suspected, consider using a milder oxidizing agent or lowering the reaction temperature. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-oxidation: The oxidizing agent may be too reactive, leading to oxidation at other positions on the 7-azaindole ring. The pyrrole ring, in particular, can be susceptible to oxidation. 2. Side Reactions: Depending on the oxidant and conditions, various side reactions can occur. For instance, m-CPBA can lead to the formation of m-chlorobenzoic acid as a byproduct. | 1. Control Stoichiometry: Use a controlled amount of the oxidizing agent (e.g., 1.1 to 1.3 equivalents of hydrogen peroxide).[1] 2. Choice of Solvent: The solvent can influence selectivity. Consider screening different solvents such as THF, EGME, or propylene glycol monomethyl ether.[1] 3. Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired N-oxide. |
| Difficult Purification | 1. Presence of Acidic Byproducts: When using m-CPBA, the byproduct m-chlorobenzoic acid can complicate purification. 2. Polarity of the N-oxide: 7-Azaindole N-oxide is a polar compound, which can make it challenging to separate from other polar impurities. | 1. Aqueous Wash: During workup, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. 2. Chromatography: Utilize silica gel column chromatography with a suitable polar solvent system to effectively separate the N-oxide. |
| Product Instability | 1. Decomposition on Storage: N-oxides can be sensitive to light, heat, and acidic or basic conditions. | 1. Proper Storage: Store the purified 7-azaindole N-oxide in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for the N-oxidation of 7-azaindole?
Both hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of pyridine-containing heterocycles. The choice depends on the desired reactivity and reaction conditions. Hydrogen peroxide is a greener and often more cost-effective option, while m-CPBA is a more powerful oxidizing agent.
Q2: What are the typical reaction conditions for the N-oxidation of 7-azaindole with hydrogen peroxide?
A reported high-yielding procedure involves reacting 7-azaindole with 50% hydrogen peroxide (1.2 equivalents) in THF at 5 °C, with the temperature slowly rising to room temperature over 3 hours. This method has been reported to yield 93.6% of 7-azaindole N-oxide.[1]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 7-azaindole N-oxide, is typically more polar than the starting material, 7-azaindole, and will have a lower Rf value on a silica gel TLC plate.
Q4: What are the potential side products in the N-oxidation of 7-azaindole?
While specific side products for 7-azaindole N-oxidation are not extensively documented, potential side reactions based on the reactivity of the indole and pyridine rings include:
-
Oxidation of the pyrrole ring: The electron-rich pyrrole ring can be susceptible to oxidation, leading to various oxidized byproducts.
-
Hydroxylation: Introduction of a hydroxyl group on the aromatic rings.
-
Ring-opening: Under harsh oxidative conditions, ring cleavage of the pyrrole or pyridine moiety could occur.
Q5: How do I remove the m-chlorobenzoic acid byproduct when using m-CPBA?
The m-chlorobenzoic acid byproduct can be removed by washing the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate solution, during the workup procedure.
Data Presentation
The following tables summarize quantitative data for the N-oxidation of 7-azaindole based on available literature.
Table 1: Reaction Conditions for 7-Azaindole N-Oxidation with Hydrogen Peroxide
| Parameter | Value | Reference |
| Starting Material | 7-Azaindole | [1] |
| Oxidizing Agent | 50% Hydrogen Peroxide | [1] |
| Equivalents of Oxidant | 1.2 | [1] |
| Solvent | THF | [1] |
| Temperature | 5 °C to Room Temperature | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 93.6% | [1] |
Experimental Protocols
Protocol 1: N-Oxidation of 7-Azaindole using Hydrogen Peroxide [1]
Materials:
-
7-Azaindole
-
50% Hydrogen Peroxide
-
Tetrahydrofuran (THF)
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in THF.
-
Cool the reaction mixture to 5 °C using an ice bath.
-
Under agitation, slowly add 50% hydrogen peroxide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction temperature to slowly rise to room temperature and continue stirring for 3 hours.
-
Monitor the reaction to completion by TLC.
-
Once the reaction is complete, reduce the volume of the solvent by rotary evaporation.
-
Add n-hexane to the concentrated mixture to precipitate the product.
-
Filter the resulting solid, wash with n-hexane, and dry to obtain 7-azaindole N-oxide.
Mandatory Visualization
Caption: The general reaction pathway for the N-oxidation of 7-azaindole.
References
Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine 7-oxide Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 1H-Pyrrolo[2,3-b]pyridine 7-oxide. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) to its 7-oxide derivative?
A1: The N-oxidation of 7-azaindole serves several key purposes in synthetic chemistry. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution reactions at the C4 and C6 positions, which are otherwise difficult to achieve. It also alters the electronic properties of the molecule and can be used to modify solubility.
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: The most frequent issues include incomplete oxidation leading to low yields, over-oxidation or degradation of the starting material, and difficulties in purifying the product from the oxidizing agent's byproducts.
Q3: How does the 7-oxide group influence subsequent electrophilic substitution reactions?
A3: The 7-oxide group is a directing group. For instance, in nitration reactions, it directs the incoming nitro group to the C4 position.
Q4: Are there any specific safety precautions I should take when working with the reagents for N-oxidation?
A4: Yes, many oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are potentially explosive and should be handled with care. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid mixing with incompatible chemicals.
Troubleshooting Guides
Synthesis of this compound
Problem: Low or no yield of the desired 7-oxide.
| Possible Cause | Recommendation |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. The activity of reagents like m-CPBA can degrade over time. |
| Insufficient Equivalents of Oxidant | Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). |
| Suboptimal Reaction Temperature | For m-CPBA, reactions are often run at 0°C to room temperature. If the reaction is sluggish, consider a slight increase in temperature, but monitor closely for side product formation. |
| Incorrect Solvent | Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Ensure the solvent is anhydrous. |
Problem: Formation of multiple products or significant decomposition.
| Possible Cause | Recommendation |
| Over-oxidation | Use the minimum effective amount of oxidizing agent and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0°C or even -10°C) to minimize side reactions. |
| Presence of Water | Ensure all glassware is flame-dried and solvents are anhydrous, as water can lead to undesired side reactions. |
Problem: Difficulty in purifying the product.
| Possible Cause | Recommendation |
| Contamination with Oxidant Byproducts | For m-CPBA oxidations, the byproduct is m-chlorobenzoic acid, which can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution. |
| Product is Water-Soluble | If the product has high polarity, extraction with a more polar solvent like ethyl acetate may be necessary. In some cases, purification by column chromatography on silica gel or recrystallization may be required. |
Nitration of this compound
Problem: Low yield of the desired 4-nitro product.
| Possible Cause | Recommendation |
| Insufficiently Strong Nitrating Agent | A mixture of fuming nitric acid and sulfuric acid is typically required. Ensure the reagents are of high purity and concentration. |
| Reaction Temperature Too Low | Nitration of deactivated rings may require heating. Cautiously increase the reaction temperature and monitor for decomposition. |
| Incomplete Reaction | Extend the reaction time and monitor the progress by TLC or LC-MS. |
Problem: Formation of dinitro or other side products.
| Possible Cause | Recommendation |
| Reaction Conditions Too Harsh | Use a milder nitrating agent if possible, or reduce the reaction temperature and time. |
| Starting Material Degradation | The pyrrole ring can be sensitive to strong acids. Consider protecting the pyrrole nitrogen before nitration if degradation is significant. |
Nucleophilic Substitution Reactions
Problem: No reaction or low conversion.
| Possible Cause | Recommendation |
| Poor Leaving Group | Ensure you have a suitable leaving group at the target position (e.g., a halogen). The N-oxide activates the ring, but a good leaving group is still necessary. |
| Nucleophile is Not Strong Enough | Consider using a stronger nucleophile or adding a catalyst if applicable. |
| Suboptimal Reaction Conditions | Nucleophilic aromatic substitutions often require elevated temperatures. Ensure the solvent is appropriate for the reaction and the nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-oxidation of 7-azaindole using m-CPBA.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1H-Pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (3 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) or by recrystallization.
Quantitative Data:
| Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| m-CPBA | 1.2 | DCM | 0 to RT | 4-6 | 75-90 |
| Hydrogen Peroxide/Acetic Acid | Excess | Acetic Acid | 70-80 | 12 | 60-75 |
| Oxone® | 1.5 | Methanol/Water | RT | 24 | 70-85 |
Visualizations
Caption: Workflow for the N-oxidation of 7-azaindole.
Caption: Decision tree for troubleshooting low N-oxide yield.
Stability studies of 7-azaindole N-oxide under different conditions
Technical Support Center: Stability Studies of 7-Azaindole N-Oxide
This technical support center provides guidance and troubleshooting for researchers working with 7-azaindole N-oxide, focusing on its stability under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 7-azaindole N-oxide?
A1: The primary stability concerns for 7-azaindole N-oxide include its potential for degradation under specific conditions such as exposure to strong acids or bases, high temperatures, and UV light. The N-oxide functional group can also be susceptible to reduction.
Q2: What are the likely degradation products of 7-azaindole N-oxide?
A2: Under forced degradation conditions, the likely degradation products include 7-azaindole (resulting from the reduction of the N-oxide) and potentially hydroxylated or other oxidized species, particularly under oxidative stress. The specific degradation profile will depend on the applied stress conditions.
Q3: What are the recommended storage conditions for 7-azaindole N-oxide and its solutions?
A3: For long-term storage, solid 7-azaindole N-oxide should be kept in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be stored at 2-8°C and protected from light. The pH of the solution should be maintained as close to neutral as the experimental protocol allows.
Q4: How can I monitor the stability of 7-azaindole N-oxide in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of 7-azaindole N-oxide. This method should be capable of separating the intact compound from its potential degradation products.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay results for 7-azaindole N-oxide. | Degradation of the compound in solution. | Prepare fresh solutions before use. Verify the integrity of any stock solutions using a stability-indicating HPLC method. Evaluate the pH and temperature of your experimental buffers and solutions to ensure they are within a stable range for the compound. |
| Appearance of a new peak in the HPLC chromatogram. | Degradation of 7-azaindole N-oxide. | Characterize the new peak using LC-MS to identify the degradation product. This will help in understanding the degradation pathway. Compare the retention time with a 7-azaindole standard to check for reduction of the N-oxide. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling or storage. | Ensure uniform sample handling procedures. Protect samples from light and control the temperature throughout the experiment and analysis. |
| Precipitation of the compound in solution. | Poor solubility or pH-dependent solubility. | Check the solubility of 7-azaindole N-oxide in your chosen solvent system. Adjust the pH of the solution if the compound's solubility is pH-dependent. Consider the use of a co-solvent if necessary. |
Data Presentation: Expected Stability Summary
The following table summarizes the expected stability of 7-azaindole N-oxide under various stress conditions. This information is based on the general chemical behavior of heterocyclic N-oxides and should be confirmed by experimental data.
| Condition | Expected Stability | Primary Degradation Product | Notes |
| Acidic (pH < 4) | Low to Moderate | 7-azaindole | Degradation rate is expected to increase with decreasing pH and increasing temperature. |
| Neutral (pH 6-8) | High | - | Optimal stability is expected around neutral pH. |
| Basic (pH > 8) | Low to Moderate | 7-azaindole | Degradation rate is expected to increase with increasing pH and increasing temperature. |
| Oxidative (e.g., H₂O₂) | Moderate | Oxidized species | The 7-azaindole ring system may be susceptible to further oxidation. |
| Thermal (> 40°C) | Moderate | 7-azaindole | Elevated temperatures will likely accelerate the rate of degradation across all pH conditions. |
| Photolytic (UV light) | Moderate | Various photoproducts | Indole and its derivatives can be susceptible to photodegradation. Solutions should be protected from light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 7-azaindole N-oxide in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water). For stability studies, incubate the solution under the desired stress conditions. At each time point, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration with the initial mobile phase conditions.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate a solution of 7-azaindole N-oxide in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of 7-azaindole N-oxide in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of 7-azaindole N-oxide with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of 7-azaindole N-oxide at 80°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photostability: Expose a solution of 7-azaindole N-oxide to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Analysis: At specified time points, analyze the samples using the stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of 7-azaindole N-oxide.
Caption: Troubleshooting guide for unexpected results in stability studies.
Protecting group strategies for 7-azaindole N-oxide derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole N-oxide derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and functionalization. The primary strategy discussed involves the transient use of the N-oxide to activate the pyridine ring for further reactions, followed by its removal.
Troubleshooting Guides
This section addresses specific problems you might encounter during the key stages of working with 7-azaindole N-oxides: N-oxidation, functionalization, and deoxygenation.
Issue 1: Low or No Yield During N-Oxidation of 7-Azaindole
Q: I am attempting to synthesize 7-azaindole N-oxide from 7-azaindole using hydrogen peroxide, but I am getting a low yield or recovering only my starting material. What could be the problem?
A: Low yields in this oxidation step are common and can often be attributed to several factors:
-
Reagent Quality: The concentration and stability of your hydrogen peroxide solution are critical. Use a fresh, properly stored bottle of H₂O₂. Older solutions can decompose, leading to a lower effective concentration.
-
Reaction Temperature: The reaction is typically performed at low to moderate temperatures (e.g., 5–15°C).[1] Running the reaction at too high a temperature can accelerate the decomposition of H₂O₂ and may lead to side reactions. Conversely, a temperature that is too low may result in a sluggish reaction.
-
Reaction Time: The oxidation requires sufficient time to proceed to completion. Typical reaction times range from 2 to 5 hours.[1] Monitor the reaction by TLC or LC-MS to determine the optimal time and ensure all starting material is consumed.
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the starting material. Organic solvents like THF, ethylene glycol monomethyl ether (EGME), or propylene glycol monomethyl ether are commonly used.[1]
Issue 2: Poor Regioselectivity or Unwanted Side Reactions During Functionalization
Q: I have successfully synthesized my 7-azaindole N-oxide, but during subsequent functionalization (e.g., halogenation or arylation), I am observing a mixture of products or degradation of my starting material. How can I improve this?
A: The N-oxide group is a powerful activating group, but this enhanced reactivity can lead to selectivity issues. Here are some troubleshooting steps:
-
Protecting the Pyrrole N-H: The pyrrole nitrogen (N1) of the 7-azaindole system can interfere with reactions intended for the pyridine ring. Protecting this nitrogen with a suitable group (e.g., sulfonyl) before functionalization can prevent undesired side reactions at this position.[2]
-
Controlling Reaction Conditions:
-
Temperature: Overheating can lead to a loss of selectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reagent Stoichiometry: Carefully control the equivalents of your electrophile or coupling partners. Using a large excess may lead to di-substitution or other side reactions.
-
-
Choice of Catalyst and Ligands: For cross-coupling reactions, the choice of palladium catalyst and ligands is crucial for directing the reaction to the desired position on the pyridine ring. N-oxide activation has been shown to enable regioselective direct arylation of the azine ring using a Pd(OAc)₂/DavePhos system.[3]
Issue 3: Incomplete or Unselective Deoxygenation of the N-Oxide
Q: I am trying to remove the N-oxide group after functionalizing the pyridine ring, but the reaction is incomplete, or I am seeing reduction of other functional groups in my molecule. What should I do?
A: Deoxygenation requires a reducing agent that is strong enough to cleave the N-O bond but selective enough to tolerate other functionalities.
-
Choice of Reducing Agent: The choice of reagent is critical for chemoselectivity.
-
For molecules with sensitive functional groups (esters, nitriles, halogens), mild conditions are necessary. Visible light-mediated photoredox catalysis using Hantzsch esters is highly chemoselective and proceeds rapidly at room temperature.[4]
-
Lewis acids like Zn(OTf)₂ or Cu(OTf)₂ can also be used for mild and efficient deoxygenation.[4][5]
-
Stronger reducing agents like Zn/NH₄Cl or NaBH₄ with a catalyst can be effective but may reduce other groups if not carefully controlled.
-
-
Reaction Monitoring: Do not assume a standard reaction time. Monitor the reaction progress closely by TLC or LC-MS to prevent over-reduction or degradation of the product.
-
Workup Procedure: Ensure the workup procedure effectively removes the reducing agent and any byproducts, as these can sometimes interfere with purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting 7-azaindole to its N-oxide derivative?
A1: The primary purpose is to alter the electronic properties of the pyridine ring. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic substitution and directing functionalization to specific positions (e.g., C4 and C6) that are otherwise difficult to access.[6] This strategy is often employed to introduce substituents before the N-oxide is removed.
Q2: Can I perform reactions on the pyrrole ring of 7-azaindole N-oxide without affecting the N-oxide group?
A2: Yes, this is possible, but it often requires careful selection of reagents and protection of the pyrrole nitrogen (N1-H). The N-oxide is generally stable under many conditions used for pyrrole functionalization, such as N-alkylation or certain C-H activation reactions, provided strongly acidic or highly reducing environments are avoided.
Q3: My functionalized 7-azaindole N-oxide derivative is difficult to purify. What are some common challenges and solutions?
A3: 7-Azaindole N-oxides are polar compounds, which can lead to purification challenges, particularly with silica gel chromatography.
-
Tailing on Silica Gel: The basic nitrogen and polar N-oxide can interact strongly with acidic silica gel, causing significant tailing. Consider deactivating the silica by pre-treating it with a small amount of triethylamine or ammonia mixed in the eluent.
-
Solubility: Ensure your crude material is fully dissolved before loading onto the column. Using a stronger loading solvent may be necessary, but use the minimum amount required.
-
Alternative Media: If silica gel proves problematic, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase chromatography.
Q4: Is the N-oxide group stable to common cross-coupling conditions (e.g., Suzuki, Heck)?
A4: The N-oxide group can be stable under these conditions and can even be used to direct the regioselectivity of the reaction. For example, N-oxide activation has been shown to completely switch the regioselectivity in Heck-type arylations of N-vinyl-7-azaindoles.[7] However, the stability can be dependent on the specific catalyst, ligands, base, and temperature used. It is advisable to run a small-scale test reaction to confirm stability in your specific system.
Data Presentation
Table 1: Comparison of Common Deoxygenation Methods for Aromatic N-Oxides
| Reagent/System | Typical Conditions | Advantages | Potential Issues |
| PCl₃ or POCl₃ | Reflux in CHCl₃ or neat | Effective for many substrates | Harsh conditions, not suitable for sensitive functional groups |
| Zn / NH₄Cl | Aqueous or alcoholic solvent, RT | Mild, inexpensive | Can be slow, potential for other group reductions |
| RuCl₃·xH₂O | Solvent-free, 5 mol% catalyst | Efficient and selective | Requires a metal catalyst |
| Zn(OTf)₂ or Cu(OTf)₂ | 80°C, equimolar amounts | Environmentally friendly, recoverable | Requires heating, metal triflates can be expensive[5] |
| Photoredox Catalysis | Visible light, Hantzsch ester, RT | Highly chemoselective, very mild[4] | Requires photocatalysis setup |
Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole N-Oxide
This protocol is adapted from a general procedure for the N-oxidation of 7-azaindole.[1]
-
Dissolution: Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent such as THF or EGME.
-
Cooling: Cool the solution to a temperature between 5°C and 15°C using an ice bath.
-
Addition of Oxidant: Slowly add hydrogen peroxide (1.1–2.0 eq) to the cooled solution while stirring. Maintain the temperature within the specified range.
-
Reaction: Continue stirring the reaction mixture at 5–15°C for 2–5 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, the reaction is typically quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.
-
Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Deoxygenation of an Aromatic N-Oxide
This protocol describes a general method using a mild Lewis acid catalyst.[5]
-
Mixing Reagents: In a reaction vessel, combine the 7-azaindole N-oxide derivative (1.0 eq) and zinc triflate (Zn(OTf)₂) (1.0 eq). No solvent is necessary, but a high-boiling solvent can be used if the substrate is a solid.
-
Heating: Heat the mixture to 80°C with stirring.
-
Reaction: Maintain the temperature and continue stirring for the time required for the reaction to complete, as determined by TLC or LC-MS analysis.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Synthetic workflow for functionalizing 7-azaindoles via N-oxide intermediates.
Caption: Troubleshooting flowchart for low-yield deoxygenation reactions.
References
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 3. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 5. An Efficient and General Method for the Deoxygenation of Organic N-Oxides Using Zn(OTf)2 and Cu(OTf)2 [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrrolo[2,3-b]pyridine 7-Oxide
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine 7-oxide (also known as 7-azaindole N-oxide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and successful scale-up process.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Reaction: Insufficient reaction time or temperature. Degradation of Oxidant: The oxidizing agent (e.g., hydrogen peroxide, m-CPBA) may have degraded. Poor Quality Starting Material: The 1H-Pyrrolo[2,3-b]pyridine may be impure. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure the reaction is maintained at the recommended temperature. - Use a fresh, properly stored batch of the oxidizing agent. - Verify the purity of the starting material by NMR or melting point analysis. |
| Incomplete Reaction or Stalling | Insufficient Oxidant: The molar ratio of the oxidant to the starting material may be too low. Low Reaction Temperature: The activation energy for the reaction may not be reached. | - Increase the molar equivalents of the oxidizing agent. A common ratio is 1.1 to 2 equivalents of oxidant per equivalent of 7-azaindole.[1] - Gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm. |
| Formation of Byproducts | Over-oxidation: Use of excessive oxidant or prolonged reaction times can lead to the formation of undesired oxidized species. Side Reactions: Depending on the oxidant and reaction conditions, other functional groups in the molecule may react. | - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely and stop it once the starting material is consumed to prevent further oxidation. - Choose a milder or more selective oxidizing agent if possible. |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent: This can make precipitation or extraction inefficient. Formation of an emulsion during work-up: This is common when using certain solvents and aqueous solutions. | - If the product is soluble, consider adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. For example, n-hexane can be added to a THF solution to precipitate the N-oxide.[1] - To break emulsions, try adding brine or a small amount of a different organic solvent. Centrifugation can also be effective. |
| Product Contamination with Byproducts (e.g., m-chlorobenzoic acid from m-CPBA) | Incomplete removal during work-up: The acidic byproduct of m-CPBA is often a persistent impurity. | - During the aqueous work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate or sodium sulfite solution to remove acidic byproducts. - Cooling the reaction mixture before filtration can help precipitate out the majority of the m-chlorobenzoic acid. |
| Product is Hygroscopic and Difficult to Dry | Inherent property of N-oxides: Pyridine N-oxides are known to be hygroscopic. | - Dry the product under high vacuum. - Azeotropic distillation with a solvent like toluene can be an effective method for removing residual water. |
| Runaway Reaction or Exotherm | Poor temperature control: Oxidation reactions are often exothermic and can become uncontrolled if not properly managed, especially at a large scale. Rapid addition of oxidant: Adding the oxidizing agent too quickly can lead to a rapid increase in temperature. | - Ensure the reaction vessel is equipped with adequate cooling and a reliable temperature monitoring system. - Add the oxidizing agent portion-wise or via a syringe pump to control the rate of addition and maintain a stable internal temperature. - For large-scale reactions, a thorough safety assessment, including calorimetric studies, is highly recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a large scale?
The most common and scalable methods involve the direct oxidation of 1H-Pyrrolo[2,3-b]pyridine using either hydrogen peroxide (often in the presence of an acid catalyst like acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA). The choice between these reagents often depends on factors such as cost, safety, and ease of work-up.
Q2: What are the key safety precautions to consider when scaling up this oxidation reaction?
Oxidation reactions are inherently hazardous and require strict safety protocols, especially at scale.[2] Key precautions include:
-
Temperature Control: Use a robust cooling system and monitor the internal reaction temperature continuously.
-
Controlled Addition of Oxidant: Add the oxidizing agent slowly and in a controlled manner to prevent a dangerous exotherm.
-
Ventilation: Perform the reaction in a well-ventilated area or a fume hood to handle any potential off-gassing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Quenching: Have a plan for safely quenching the reaction in case of an emergency. This may involve the use of a reducing agent like sodium sulfite.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] For TLC, a spot of the starting material (1H-Pyrrolo[2,3-b]pyridine) should be run alongside the reaction mixture to track its consumption. In HPLC, the disappearance of the starting material peak and the appearance of the product peak can be quantified.
Q4: What is the recommended procedure for purifying the final product on a large scale?
For large-scale purification, the following methods are commonly employed:
-
Precipitation/Crystallization: After the reaction is complete, the product can often be precipitated by cooling the reaction mixture or by adding an anti-solvent. Recrystallization from a suitable solvent system can then be used to achieve high purity.
-
Filtration and Washing: The precipitated product is collected by filtration and washed with a suitable solvent to remove impurities.
-
Drying: The purified product should be dried under vacuum to remove any residual solvents.
Q5: What are the typical storage conditions for this compound?
This compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q6: Are there any known incompatibilities or downstream reactions I should be aware of?
The N-oxide functionality can be sensitive to certain reagents. It can be deoxygenated back to the parent pyridine using reducing agents like PCl₃ or PPh₃. The N-oxide can also activate the pyridine ring for certain nucleophilic substitution reactions. It is important to consider the compatibility of the N-oxide group with the reagents and conditions planned for subsequent synthetic steps.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters for the Hydrogen Peroxide Method
| Parameter | Lab Scale (Example)[1] | Pilot Scale (Projected) |
| Starting Material (7-azaindole) | 12.6 g (0.102 mol) | 1.26 kg (10.2 mol) |
| Solvent (THF) | 120 mL | 12 L |
| Oxidant (50% H₂O₂) | 6.1 g (0.122 mol) | 610 g (12.2 mol) |
| Molar Ratio (7-azaindole:H₂O₂) | 1 : 1.2 | 1 : 1.2 |
| Initial Temperature | 5 °C | 5-10 °C |
| Reaction Time | 3 hours | 3-5 hours |
| Work-up Solvent (n-hexane) | 60 mL | 6 L |
| Typical Yield | 93.6% | 90-95% |
| Purity (pre-recrystallization) | >95% | >95% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using Hydrogen Peroxide
This protocol is based on a literature procedure and is intended for scaling up the synthesis.[1]
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Tetrahydrofuran (THF)
-
50% Hydrogen Peroxide (H₂O₂)
-
n-Hexane
-
Ice bath
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 1H-Pyrrolo[2,3-b]pyridine and THF (e.g., 10 mL of THF per gram of starting material).
-
Cool the mixture to 5-10 °C using an ice bath.
-
Slowly add 50% hydrogen peroxide (1.1-1.3 molar equivalents) to the stirred solution via the addition funnel, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to approximately one-quarter of its original volume.
-
To the concentrated solution, add n-hexane (e.g., 5 mL per gram of starting material) with vigorous stirring. This will cause the product to precipitate as a pale solid.
-
Collect the solid by filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield this compound.
Protocol 2: Lab-Scale Synthesis and Work-Up using m-CPBA
This protocol provides a general method for lab-scale synthesis and highlights the work-up procedure to remove the m-chlorobenzoic acid byproduct.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-Pyrrolo[2,3-b]pyridine in DCM (e.g., 10-15 mL of DCM per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C to precipitate some of the m-chlorobenzoic acid. Filter the mixture.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), saturated Na₂SO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
- 1. Azo dye oxidation with hydrogen peroxide catalysed by manganese 1,4,7-triazacyclononane complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Functionalization of 7-Azaindole N-Oxide
Welcome to the technical support center for the functionalization of 7-azaindole N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of 7-azaindole N-oxide, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: I am attempting a direct C-H functionalization on 7-azaindole N-oxide, but I am observing a mixture of isomers or reaction at an undesired position. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common challenge in the functionalization of bicyclic heteroaromatics. The N-oxide group is a powerful tool for directing functionalization to specific positions on the 7-azaindole core, primarily by altering the electronic properties of the pyridine ring.
Potential Causes and Solutions:
-
Incorrect Catalyst/Ligand System: The choice of catalyst and ligand is critical for directing the reaction to the desired position. For direct arylation of the pyridine ring, specific palladium catalysts and ligands are known to favor certain positions.
-
Solution: For C6-arylation of N-methyl 7-azaindole N-oxide, a combination of Pd(OAc)₂ and a phosphine ligand like DavePhos has been shown to be effective.[1] In the absence of the N-oxide, functionalization often occurs at other positions.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and additives can significantly influence the regioselectivity of C-H functionalization.
-
Solution: A systematic screening of reaction parameters is recommended. For instance, in some palladium-catalyzed arylations, the addition of an acid can be crucial for achieving high C2 selectivity on the pyrrole ring of 7-azaindoles.[2]
-
-
Influence of Substituents: Existing substituents on the 7-azaindole N-oxide core can sterically or electronically influence the position of subsequent functionalization.
-
Solution: Consider the electronic and steric nature of your starting material. It may be necessary to introduce a directing group or alter the synthetic strategy to achieve the desired isomer.
-
Table 1: Comparison of Reaction Conditions for Regioselective Arylation
| Reaction Type | Catalyst/Ligand | Position | Yield (%) | Reference |
| Direct C6-Arylation | Pd(OAc)₂/DavePhos | C6 | 65-85 | [1][3] |
| Heck β-Arylation (N-vinyl) | Pd(OAc)₂ (ligand-free) | β-position | up to 95 | [4] |
| C2-Arylation (of 7-azaindole) | Pd(OAc)₂ | C2 | up to 80 | [2] |
Logical Workflow for Improving Regioselectivity:
References
- 1. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Selectivity of 7-Azaindole N-Oxide Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of a wide array of protein kinases. This has led to the development of numerous potent and selective kinase inhibitors. A key chemical modification to this scaffold is the introduction of an N-oxide moiety, which can significantly alter the physicochemical and pharmacological properties of the parent molecule. This guide provides a comparative analysis of 7-azaindole N-oxide based inhibitors, evaluating their selectivity profiles against their non-oxidized counterparts and other alternative inhibitors.
Data Presentation: A Comparative Look at Kinase Inhibition
Direct, head-to-head comparative studies profiling 7-azaindole N-oxide based inhibitors against their corresponding non-N-oxide analogs across a broad kinase panel are limited in publicly available literature. However, we can infer the potential shifts in selectivity and potency by examining the data available for various 7-azaindole-based inhibitors targeting specific kinases. The introduction of the N-oxide can influence hydrogen bonding capacity, polarity, and steric interactions within the ATP-binding pocket, potentially leading to altered selectivity profiles.
Below are tables summarizing the inhibitory activity of several 7-azaindole-based compounds against various kinases. While these tables do not exclusively feature N-oxide derivatives due to a lack of specific comparative data, they provide a baseline for understanding the selectivity of the parent scaffold and highlight key targets for future comparative studies with N-oxide analogs.
Table 1: Selectivity Profile of 7-Azaindole-Based Inhibitors Against Various Kinase Families
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Alternative Inhibitor(s) | Alternative Inhibitor IC50 (nM) | Reference |
| Compound 6h | B-Raf | 2.5 | Vemurafenib | 31 | [1] |
| Pexidartinib | CSF1R | 13 | PLX647 | 28 | [2] |
| Compound 8l | Haspin | 14 | - | - | [3] |
| Compound 8g | CDK9/CyclinT | - | - | - | [3] |
| Compound 97 | JAK2 | 1 | - | - | [4] |
| JAK3 | 5 | [4] | |||
| Compound 6z | ABL/SRC | - | - | - | [5] |
| MR-2088 | ULK1/2 | < 25 | - | - | [6] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution.
Experimental Protocols: Methodologies for Selectivity Profiling
Accurate and reproducible experimental protocols are critical for the reliable assessment of inhibitor selectivity. Below are detailed methodologies for two key assays commonly employed in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a widely used method for primary screening and selectivity profiling of kinase inhibitors.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
7-Azaindole N-oxide based inhibitor (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase reaction buffer (specific to the kinase of interest)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the 7-azaindole N-oxide inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.
-
In a white-walled multi-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase.
-
7-Azaindole N-oxide based inhibitor (or other test compounds).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phosphate-buffered saline (PBS).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection system.
Procedure:
-
Cell Treatment and Heating:
-
Treat cultured cells with the 7-azaindole N-oxide inhibitor or vehicle control (e.g., DMSO) at various concentrations and incubate for a defined period to allow for cellular uptake and target binding.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble target kinase in each sample by Western blotting.
-
Load equal amounts of total protein per lane on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for the target kinase.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the band intensity (amount of soluble protein) as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Alternatively, for isothermal dose-response experiments, plot the amount of soluble protein at a single, fixed temperature against the inhibitor concentration to determine the EC50 for target engagement.
-
Mandatory Visualizations
To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated.
Caption: Experimental workflows for in vitro and cellular kinase inhibitor profiling.
Caption: Simplified signaling pathways for Aurora Kinases and p38 MAPK.
References
- 1. Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 7-Azaindole Analogs as Kinase Inhibitors
A comparative guide for researchers and drug development professionals.
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology. Its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable starting point for the development of targeted therapies. While comprehensive structure-activity relationship (SAR) studies specifically on 7-azaindole N-oxide analogs are not extensively available in the public domain, a wealth of data exists for the broader class of 7-azaindole derivatives. This guide provides a comparative overview of the SAR of these analogs, supported by experimental data, to inform future drug discovery efforts.
Unveiling the Potency: A Comparative Look at 7-Azaindole Analogs
The biological activity of 7-azaindole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activity of various analogs against different cancer cell lines and kinases, highlighting key SAR trends.
| Compound | Substitution Pattern | Target Cell Line/Kinase | Activity (IC50/GI50) | Reference |
| Vemurafenib | N-propane sulfonyl at N1, phenyl-difluoro-sulfonamide at C3, chloro-fluoro-phenyl at C5 | B-RAFV600E | 13 nM | [1] |
| PLX4720 | Phenyl-sulfonamide at C3, chloro-fluoro-phenyl at C5 | B-RAFV600E | 13 nM | [1] |
| Compound 4a | Tetrahydropyridine at C3 | A549 (Lung Cancer) | 6.23 µg/mL | [2] |
| Compound 5j | Substituted piperidine at C3 | A549 (Lung Cancer) | 4.56 µg/mL | [2] |
| Compound 8l | Benzocycloalkanone motif | Haspin Kinase | 14 nM | [3] |
| Compound 8g | Benzocycloalkanone motif | CDK9/CyclinT & Haspin | Dual Inhibitor | [3] |
| Compound 4g | Substituted aryl amine at C4 | MCF-7 (Breast Cancer) | 15.56 µM | [4] |
| P1 | Substituted pyrimidine at C3 | HOS (Osteosarcoma) | 88.79 nM | [5] |
Key SAR Insights:
-
Position C3: This position is critical for activity, with various substitutions leading to potent inhibition. Bulky and aromatic groups, often containing sulfonamide moieties, have proven effective for kinase inhibition.[1]
-
Position N1: Substitution at the N1 position of the pyrrole ring can modulate activity and pharmacokinetic properties.[6]
-
Position C5: This position often accommodates groups that interact with the solvent-exposed region of the kinase binding site, influencing selectivity and potency.[1][6]
-
Nitrogen at Position 7: The nitrogen atom in the pyridine ring is crucial for forming a key hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP binding pocket.[2]
Deciphering the Mechanism: Experimental Protocols
The biological evaluation of these 7-azaindole analogs typically involves a series of in vitro assays to determine their potency and selectivity.
Antiproliferative Activity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][4]
Kinase Inhibition Assay
These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The assay is typically performed in a multi-well plate format and contains the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The test compounds are added at various concentrations and incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is detected using various methods, such as radioisotope labeling (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated substrate.
-
Data Analysis: The amount of substrate phosphorylation is quantified, and the IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[3]
Visualizing the Pathways and Processes
To better understand the context of 7-azaindole analog activity, the following diagrams illustrate a key signaling pathway they often target and a typical experimental workflow.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 1H-pyrrolo[2,3-b]pyridine-based drugs.
An Objective Comparison of 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1][2] Its structure is adept at mimicking the adenine ring of ATP, enabling it to form crucial hydrogen bonds within the ATP-binding site of various kinases.[3] This guide provides a comparative analysis of key drugs based on this scaffold, focusing on their mechanism of action, performance data, and the experimental protocols used for their evaluation.
Comparative Analysis of Key Drugs
This analysis focuses on three prominent tyrosine kinase inhibitors (TKIs) that feature the 1H-pyrrolo[2,3-b]pyridine core: Pazopanib, Varlitinib, and Repotrectinib. While all are kinase inhibitors, they target distinct pathways and have different clinical applications.
Pazopanib is a multi-targeted TKI primarily used in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[4][5][6] It potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α, -β), and c-Kit, thereby disrupting tumor angiogenesis and growth.[4][6][7]
Varlitinib is a potent, reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[8][9][10] Its clinical development has focused on cancers where these receptors are overexpressed, such as gastric, biliary tract, and breast cancers.[9][11][12]
Repotrectinib is a next-generation TKI designed to target ROS1 and TRK fusion proteins.[13] Its compact macrocyclic structure allows it to overcome steric hindrance that can lead to resistance against other TKIs, making it effective in both TKI-naïve patients and those who have developed resistance mutations.[13] It is approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[14]
Performance Data
Quantitative data for each drug's inhibitory potency and clinical efficacy are summarized below.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Primary Targets | IC50 (nM) |
| Pazopanib | VEGFR-1 | 10[7] |
| VEGFR-2 | 30[6][7] | |
| VEGFR-3 | 47[6][7] | |
| PDGFR-α | 71[7] | |
| PDGFR-β | 84[6][7] | |
| c-Kit | 74[6][7] | |
| Varlitinib | EGFR (HER1) | 7[8] |
| HER2 | 2[8] | |
| HER4 | 4[8] | |
| Repotrectinib | ROS1 | Data not readily available in public domain |
| TRKA/B/C | Data not readily available in public domain |
Table 2: Clinical Efficacy Data
| Drug | Indication | Trial/Patient Group | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Pazopanib | Advanced RCC | Phase III (Treatment-Naïve) | 30% (approx.) | 11.1 months[7] | Not Reported |
| Advanced RCC | Phase III (Overall Population) | Not Reported | 9.2 months[7] | Not Reported | |
| Varlitinib | Advanced Gastric Cancer (with Paclitaxel) | Phase Ib/II | 31%[9] | 3.3 months[9] | Not Reported |
| Repotrectinib | ROS1+ NSCLC | TRIDENT-1 (TKI-Naïve) | 79%[13][14][15] | 35.7 months[13][15] | 34.1 months[13][15] |
| ROS1+ NSCLC | TRIDENT-1 (1 prior TKI, no chemo) | 38%[13] | 9.0 months[13] | 14.8 months[13] |
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the primary signaling pathways targeted by each drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esmo.org [esmo.org]
- 14. onclive.com [onclive.com]
- 15. Bristol Myers Squibb - Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with Repotrectinib for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer [news.bms.com]
Validation of in vitro results for 7-azaindole N-oxide compounds in vivo
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Validation of In Vitro Results for Novel 7-Azaindole Compounds in Oncology Research.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of three recently developed 7-azaindole derivatives, summarizing their in vitro efficacy and subsequent in vivo validation. The presented data aims to offer a clear, objective overview to aid researchers in the evaluation and potential application of these compounds in preclinical and clinical development.
Comparative Analysis of In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for three distinct 7-azaindole compounds, each targeting a different protein implicated in cancer progression. While comprehensive in vivo quantitative data from the cited studies were not fully available, the existing information provides a strong basis for the translation of in vitro findings.
Compound 1: 7-AID, a DDX3 Helicase Inhibitor
The 7-azaindole derivative, 7-AID, has been identified as a potent inhibitor of the DEAD-box helicase DDX3, a protein implicated in tumorigenesis and metastasis.[1]
| In Vitro Efficacy | |
| Assay Type | Cell Line |
| Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) |
| MCF-7 (Breast Cancer) | |
| MDA-MB-231 (Breast Cancer) |
| In Vivo Validation | |
| Model | Assay |
| Chicken Embryo | Chorioallantoic Membrane (CAM) Assay |
Compound 2: MR-2088, a ULK1/2 Kinase Inhibitor
MR-2088 is a 7-azaindole-based inhibitor targeting the UNC-51-like kinases 1 and 2 (ULK1/2), which are key regulators of autophagy, a process often hijacked by cancer cells for survival.
| In Vitro Efficacy | |
| Assay Type | Target |
| Biochemical Assay | ULK1 |
| ULK2 | |
| Cell-Based Assay | Cell Line |
| NanoBRET Intracellular Kinase Assay | H2030 (Non-Small Cell Lung Cancer) |
| In Vivo Validation | |
| Model | Study Type |
| Mouse | Pharmacokinetics |
Compound 3: An Azaindole Derivative Targeting KIFC1
An unnamed azaindole compound has been shown to target the kinesin family member C1 (KIFC1), a motor protein involved in cell division, particularly in cancer cells.
| In Vitro Efficacy | |
| Assay Type | Cell Line |
| Proliferation Assay | HEPG2 (Liver Cancer) |
| SNU-398 (Liver Cancer) |
| In Vivo Validation | |
| Model | Treatment |
| Rat Xenograft (HEPG2 cells) | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following are generalized protocols for the key experiments cited. Specific parameters from the original studies were not fully available in the reviewed abstracts.
In Vitro Assays
-
MTT Cell Viability Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the 7-azaindole compound for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
-
-
Wound Healing (Scratch) Assay:
-
Cells are grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
The cells are washed to remove debris and then treated with the test compound.
-
The closure of the wound is monitored and imaged at different time points. The rate of cell migration is quantified by measuring the change in the wound area over time.
-
In Vivo Assays
-
Chick Chorioallantoic Membrane (CAM) Assay:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A small window is made in the shell to expose the CAM.
-
A sterile filter paper disc or a carrier sponge containing the test compound is placed on the CAM.
-
The eggs are further incubated for 2-3 days.
-
The CAM is then examined for changes in blood vessel formation. Anti-angiogenic effects are quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to a control.
-
-
Xenograft Tumor Model (Mouse/Rat):
-
Human cancer cells are cultured and then injected subcutaneously into the flank of immunocompromised mice or rats.
-
Tumors are allowed to grow to a palpable size.
-
The animals are then randomized into treatment and control groups.
-
The treatment group receives the 7-azaindole compound via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and the general workflows of the in vitro and in vivo experiments.
References
Benchmarking New 7-Azaindole Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to mimic the adenine core of ATP allows for strong binding to the hinge region of various kinases, making it a valuable starting point for the development of novel therapeutics. This guide provides an objective comparison of the performance of recently developed 7-azaindole derivatives against established kinase inhibitors, supported by experimental data.
Disclaimer: While the focus of this guide is on 7-azaindole N-oxide derivatives, publicly available quantitative inhibitory data for this specific subclass is limited. Therefore, this guide presents data for the broader class of 7-azaindole derivatives as a close proxy. The introduction of an N-oxide group can influence a molecule's physicochemical properties and biological activity, a factor that should be considered in further research.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 7-azaindole derivatives against several key kinase targets, alongside the IC50 values of well-established inhibitors for the same targets. This allows for a direct quantitative comparison of potency.
Table 1: Inhibition of VEGFR-2 and p38 MAPK
| Compound Class | Compound/Inhibitor | Target Kinase | IC50 (nM) |
| New 7-Azaindole Derivatives | 7-azaindole analogue 178d | VEGFR-2 | 37 |
| 6-azaindole derivative 178c | VEGFR-2 | 48 | |
| C-3 aryl-7-azaindole derivative | p38 MAP kinase | 60[1] | |
| Known Inhibitors | Sorafenib | VEGFR-2 | 82 - 90 |
| Sunitinib | VEGFR-2 | 2 | |
| SB203580 (Adezmapimod) | p38 MAPK | 50 - 500[2] | |
| Ralimetinib (LY2228820) | p38 MAPK | 7 |
Table 2: Inhibition of Other Oncologically Relevant Kinases
| Compound Class | Compound/Inhibitor | Target Kinase | IC50 (nM) |
| New 7-Azaindole Derivatives | Compound 8l | Haspin | 14[3] |
| Compound 8g | CDK9/CyclinT | (micromolar range)[3] | |
| Compound 8h | CDK9/CyclinT & Haspin | (micromolar range)[3] | |
| Compound 97 | JAK2 | 1 | |
| C-3 aryl-7-azaindole derivative 94 | JAK2 | 260[4] | |
| 7-azaindole derivative 164 | CDK1 | 7 | |
| 7-azaindole derivative 164 | CDK2 | 3 | |
| Known Inhibitors | Roscovitine | CDK1/CDK2 | 450/700 |
| Tosedostat | PIM-1 | 2500 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays commonly used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in the reaction after the kinase reaction is complete. The luminescent signal is inversely proportional to kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Test compounds (e.g., 7-azaindole derivatives)
-
Kinase assay buffer
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.
-
Reaction Setup: To each well of the assay plate, add the test compound, purified kinase, and the specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Terminate the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to an untreated control. Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex information.
Caption: p38 MAPK signaling pathway and the inhibitory action of 7-azaindole derivatives.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine 7-Oxide Kinase Inhibitors: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity with Supporting Experimental Data.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural similarity to the purine core of ATP allows for effective competition at the kinase active site. This guide provides a comparative analysis of the cross-reactivity profiles of several 1H-pyrrolo[2,3-b]pyridine 7-oxide kinase inhibitors, presenting available quantitative data, detailed experimental methodologies for assessing selectivity, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine-based inhibitors against their primary targets and a selection of off-target kinases. While comprehensive kinome-wide screening data is not publicly available for all compounds, the presented data offers valuable insights into their selectivity.
Table 1: Inhibitory Activity of NCB-0846 (TNIK Inhibitor)
| Kinase Target | IC50 (nM) | % Inhibition @ 100 nM |
| TNIK | 21 | >80% |
| FLT3 | N/A | >80% |
| JAK3 | N/A | >80% |
| PDGFRα | N/A | >80% |
| TrkA | N/A | >80% |
| CDK2/CycA2 | N/A | >80% |
| HGK | N/A | >80% |
| N/A: Not Available in the reviewed literature. Data from Cayman Chemical[1] and MedChemExpress[2][3]. |
Table 2: Inhibitory Activity of Compound 4h (FGFR Inhibitor)
| Kinase Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| Data from RSC Publishing[4] and PMC[5]. Broader kinome screening data is not readily available in the public domain. |
Table 3: Inhibitory Activity of a selective 1H-pyrrolo[2,3-b]pyridine-based JAK3 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | <0.5 | - |
| JAK1 | >200 | >400-fold |
| JAK2 | >500 | >1000-fold |
| TYK2 | >500 | >1000-fold |
| Data is representative of highly selective compounds from this class. Specific IC50 values can vary between different assays and specific molecular structures[6][7]. |
Experimental Protocols
Accurate assessment of kinase inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed kinase inhibition assays.
KINOMEscan® Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Protocol:
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate.
-
Incubation: The reaction is incubated at room temperature with shaking for 1 hour to allow for binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound protein.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) are determined from a dose-response curve.[8][9][10][11]
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a multi-well plate to allow the phosphorylation reaction to proceed.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the reagents for a luciferase-based ATP detection. This is incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. IC50 values are determined by plotting the signal against the inhibitor concentration.
Z'-LYTE™ Kinase Assay
This is a fluorescence resonance energy transfer (FRET)-based assay for measuring kinase activity.
Principle: The assay uses a peptide substrate labeled with two different fluorophores (a donor and an acceptor). When the peptide is not phosphorylated, a specific protease can cleave it, disrupting FRET. Phosphorylation by the kinase protects the peptide from cleavage, thus maintaining the FRET signal.
Protocol:
-
Kinase Reaction: The kinase, FRET-peptide substrate, ATP, and test inhibitor are incubated together.
-
Development Reaction: A site-specific protease is added to the reaction. This protease will only cleave the non-phosphorylated substrates.
-
FRET Measurement: The fluorescence is measured at two wavelengths (for the donor and acceptor fluorophores).
-
Data Analysis: The ratio of the two emission signals is calculated. A higher ratio indicates more phosphorylation (i.e., less cleavage). IC50 values are determined from a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed inhibitors.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.
Caption: Overview of the FGFR signaling cascade and inhibition by Compound 4h.
Caption: The JAK/STAT signaling pathway and the mechanism of selective JAK3 inhibition.
Experimental Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. bindingdb.org [bindingdb.org]
- 10. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 11. chayon.co.kr [chayon.co.kr]
Unveiling the Anticancer Potential: A Comparative Analysis of 7-Azaindole N-Oxide Derivatives Across Diverse Cancer Cell Lines
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, 7-azaindole scaffolds have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the efficacy of various 7-azaindole N-oxide and other 7-azaindole derivatives against a panel of human cancer cell lines. The data presented herein, supported by detailed experimental protocols and mechanistic pathway diagrams, is intended to aid researchers, scientists, and drug development professionals in their quest for more effective cancer treatments.
Quantitative Efficacy Analysis
The cytotoxic and anti-proliferative activities of several novel 7-azaindole derivatives have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, key indicators of a compound's potency, are summarized in the tables below.
Table 1: Efficacy of 7-Azaindole Derivatives Against Breast Cancer Cell Lines
| Compound ID | Cell Line | IC50 / GI50 (µM) | Proposed Mechanism of Action |
| 4g | MCF-7 | 15.56 (GI50)[1] | PARP Inhibition[1] |
| 4a | MCF-7 | Good Activity | PARP Inhibition[1] |
| 4b | MCF-7 | Good Activity | PARP Inhibition[1] |
| 4c | MCF-7 | Good Activity | PARP Inhibition[1] |
| 4h | MCF-7 | Good Activity | PARP Inhibition[1] |
| 4i | MCF-7 | Good Activity | PARP Inhibition[1] |
| 4f | MCF-7 | 5.781 (IC50)[2] | Not Specified |
| 7-AID | MCF-7 | 14.12 (IC50)[3][4] | DDX3 Inhibition[3][4] |
| 7-AID | MDA-MB-231 | 12.69 (IC50)[3][4] | DDX3 Inhibition[3][4] |
| Compound 1 | MCF-7 | 3.4 (IC50) | DNA Binding[5] |
| Compound 3 | MCF-7 | 2.0 (IC50) | DNA Binding[5] |
| 7a | MDA-MB-231 | 0.01 - 0.68 (GI50) | Not Specified |
| 7b | MDA-MB-231 | 0.01 - 0.68 (GI50) | Not Specified |
| 7d | MDA-MB-231 | 0.01 - 0.68 (GI50) | Not Specified |
| 7g | MDA-MB-231 | 0.01 - 0.68 (GI50) | Not Specified |
Table 2: Efficacy of 7-Azaindole Derivatives Against Other Cancer Cell Lines
| Compound ID | Cell Line | IC50 / GI50 (µM) | Proposed Mechanism of Action |
| 4f | HepG2 (Hepatoma) | 8.077 (IC50)[2] | Not Specified |
| 7-AID | HeLa (Cervical) | 16.96 (IC50)[3][4] | DDX3 Inhibition[3][4] |
| Compound 1 | HOS (Osteosarcoma) | 3.8 (IC50)[5] | DNA Binding[5] |
| Compound 2 | HOS (Osteosarcoma) | 3.9 (IC50)[5] | DNA Binding[5] |
| Compound 3 | HOS (Osteosarcoma) | 2.5 (IC50)[5] | DNA Binding[5] |
| Compound 1 | LNCaP (Prostate) | >3.8 (IC50) | DNA Binding[5] |
| Compound 2 | LNCaP (Prostate) | >3.8 (IC50) | DNA Binding[5] |
| Compound 3 | LNCaP (Prostate) | >3.8 (IC50) | DNA Binding[5] |
| Meriolins (e.g., 3e) | Jurkat (Leukemia), Ramos (Lymphoma) | Nanomolar Range (IC50) | Intrinsic Mitochondrial Death Pathway |
| 7a | HeLa (Cervical) | 0.01 - 0.68 (GI50) | Not Specified |
| 7b | HeLa (Cervical) | 0.01 - 0.68 (GI50) | Not Specified |
| 7d | HeLa (Cervical) | 0.01 - 0.68 (GI50) | Not Specified |
| 7g | HeLa (Cervical) | 0.01 - 0.68 (GI50) | Not Specified |
| 7a | MIA PaCa (Pancreatic) | 0.01 - 0.68 (GI50) | Not Specified |
| 7b | MIA PaCa (Pancreatic) | 0.01 - 0.68 (GI50) | Not Specified |
| 7d | MIA PaCa (Pancreatic) | 0.01 - 0.68 (GI50) | Not Specified |
| 7g | MIA PaCa (Pancreatic) | 0.01 - 0.68 (GI50) | Not Specified |
| 7a | IMR 32 (Neuroblastoma) | 0.01 - 0.68 (GI50) | Not Specified |
| 7b | IMR 32 (Neuroblastoma) | 0.01 - 0.68 (GI50) | Not Specified |
| 7d | IMR 32 (Neuroblastoma) | 0.01 - 0.68 (GI50) | Not Specified |
| 7g | IMR 32 (Neuroblastoma) | 0.01 - 0.68 (GI50) | Not Specified |
It is noteworthy that compound 4f demonstrated a dramatic difference in its IC50 values between tumor and healthy cell lines, with an IC50 of over 100 µmol/L in the HL7702 liver cell line, suggesting a favorable therapeutic window.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The 7-azaindole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This dual staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Cell Treatment: Cells are treated with the 7-azaindole derivatives for the desired time.
-
Staining: A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) in PBS is prepared. The treated cells are washed with PBS and then stained with the AO/EB solution.
-
Visualization: The stained cells are immediately visualized under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed and fragmented chromatin, and necrotic cells have a uniformly orange-red nucleus.[1]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested by trypsinization (for adherent cells), and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Mechanistic Insights: Signaling Pathways and Experimental Workflow
The anticancer activity of 7-azaindole derivatives is attributed to their interaction with various cellular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms of action and a general experimental workflow for their evaluation.
References
- 1. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Acridine orange/ethidium bromide (AO/EB) staining [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their 7-oxide analogs. This guide provides a comparative analysis of their biological activities, supported by in silico modeling data and detailed experimental protocols.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a 7-oxide moiety can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced biological activity and selectivity. This guide offers a comparative overview of various 1H-pyrrolo[2,3-b]pyridine analogs, including their 7-oxide derivatives, as inhibitors of key kinases implicated in cancer and other diseases.
Comparative Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs
The following tables summarize the in vitro biological activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines and kinase targets. These compounds showcase the potential of this scaffold in developing potent and selective therapeutic agents.
Table 1: Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4f | MCF-7 (Breast Cancer) | 5.781 | [1] |
| HepG2 (Liver Cancer) | 8.077 | [1] | |
| HL7702 (Normal Liver) | >100 | [1] | |
| 4g | MCF-7 (Breast Cancer) | 15.56 (GI50) | [2] |
| 7-AID | HeLa (Cervical Cancer) | 16.96 | [3] |
| MCF-7 (Breast Cancer) | 14.12 | [3] | |
| MDA-MB-231 (Breast Cancer) | 12.69 | [3] | |
| P1 | HOS (Osteosarcoma) | 0.08879 | [4] |
| L929 (Normal Fibroblast) | 140.49 | [4] |
Table 2: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [5] |
| FGFR2 | 9 | [5] | |
| FGFR3 | 25 | [5] | |
| FGFR4 | 712 | [5] | |
| 11h | PDE4B | 140 | [6] |
| 7-AID | DDX3 | - (Docking Score: -7.99 kcal/mol) | [3] |
In Silico Modeling and Docking Studies
Molecular docking studies have been instrumental in elucidating the binding modes of 1H-pyrrolo[2,3-b]pyridine analogs within the ATP-binding pockets of various kinases. These studies reveal key interactions that contribute to their inhibitory potency.
For instance, the 1H-pyrrolo[2,3-b]pyridine core of one derivative forms crucial hydrogen bonds with the hinge region residues of FGFR1 (PDB code: 3C4F), specifically with the backbone carbonyl of E562 and the NH of A564.[5] Similarly, a 7-azaindole derivative (7-AID) was shown to interact with key residues Tyr200 and Arg202 within the binding pocket of the DDX3 helicase.[3]
The following diagram illustrates a generalized workflow for the in silico evaluation of these compounds.
Experimental Protocols
The biological evaluation of 1H-pyrrolo[2,3-b]pyridine analogs typically involves a series of in vitro assays to determine their cytotoxic and enzyme inhibitory activities.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using various biochemical assays.
-
Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the kinase, a specific substrate, and ATP.
-
Compound Addition: The test compounds are added at varying concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is calculated from the dose-response curve.
The following diagram illustrates a typical experimental workflow for the evaluation of these compounds.
Signaling Pathways
1H-Pyrrolo[2,3-b]pyridine analogs have been shown to target various signaling pathways that are crucial for cancer cell proliferation, survival, and migration. One such pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often aberrantly activated in various cancers.
The diagram below illustrates the FGFR signaling cascade and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Procedures for 1H-Pyrrolo[2,3-b]pyridine 7-oxide
Proper disposal of 1H-Pyrrolo[2,3-b]pyridine 7-oxide is crucial for laboratory safety and environmental protection. This compound and its derivatives should be treated as hazardous waste. The aggregated GHS information for 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate indicates that it is harmful if swallowed and causes serious eye damage[1]. Therefore, meticulous handling and disposal are required.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
| Step | Procedure | Key Considerations |
| 1 | Waste Identification and Segregation | Treat all materials contaminated with this compound as hazardous waste. This includes unused product, reaction residues, contaminated lab supplies (e.g., gloves, wipes, absorbent paper), and empty containers[2]. Do not mix solid waste with liquid waste[2]. Segregate this waste stream from incompatible chemicals, such as strong acids and oxidizing agents[2]. |
| 2 | Packaging Solid Waste | Place dry, solid this compound waste into its original container if possible, or a clearly labeled, compatible container[2]. For contaminated lab supplies, double-bag the waste in clear plastic bags to allow for visual inspection by EHS personnel. |
| 3 | Packaging Liquid Waste | Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be compatible with the solvents used. |
| 4 | Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. |
| 5 | Storage | Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks. |
| 6 | Disposal | Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash[2]. The recommended disposal method for similar compounds is incineration or other specialized treatments[2]. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
Caption: Workflow for the safe disposal of this compound.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions: Use personal protective equipment, including chemical impermeable gloves, and avoid dust formation. Avoid breathing vapors, mist, or gas[3].
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[3].
-
Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal[3].
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[4].
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician[4].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[4].
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[4].
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine 7-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1H-Pyrrolo[2,3-b]pyridine 7-oxide, a heterocyclic compound utilized in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be necessary for splash hazards. | To prevent eye contact and serious eye damage.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene).[4][5] Gloves must be disposable, powder-free, and inspected before use. | To avoid skin contact and irritation. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a long-sleeved laboratory coat.[4] For higher risk scenarios, coveralls may be appropriate. | To protect skin from accidental splashes or contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][5] If dust or aerosols are generated, an N95 or higher-rated respirator may be required. | To prevent inhalation and respiratory irritation.[2] |
| Footwear | Closed-toe shoes made of a low-permeability material. | To protect feet from spills. |
Experimental Protocols: Safe Handling and Operational Plans
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition and use non-sparking tools to prevent fire, as the compound may be combustible.[4][5]
-
Take precautionary measures against static discharge.[2]
2. Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store apart from foodstuff containers.[4]
Emergency Procedures
| Exposure Scenario | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3][4][5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5] |
| Accidental Release/Spill | Evacuate personnel to a safe area.[4][5] Wear appropriate PPE. Avoid dust formation.[4] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4][5] Prevent the chemical from entering drains.[4][5] |
Disposal Plan
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, filter paper, containers), must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste separate.[6]
-
Containment: Place the waste in a clearly labeled, sealed, and compatible container. For contaminated lab supplies, double-bagging is recommended.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[6]
Workflow and Logical Relationships
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate | C7H6N2O | CID 324215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
